6-Bromo-2-chloronicotinaldehyde
Description
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Properties
IUPAC Name |
6-bromo-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNHWDBCZRAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670591 | |
| Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-08-3 | |
| Record name | 6-Bromo-2-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-chloronicotinaldehyde (CAS No. 1125410-08-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloronicotinaldehyde is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and an aldehyde group on the pyridine ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, and explores its potential applications in medicinal chemistry and drug discovery, based on available data and the reactivity of analogous structures.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 1125410-08-3 |
| Molecular Formula | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol |
| Appearance | Yellow crystalline solid |
| Boiling Point | 310 °C at 760 mmHg |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectroscopic data such as ¹H NMR, IR, and Mass Spectrometry are reported to be available from various commercial suppliers, though specific spectral data is not publicly disseminated.
Synthesis and Reactivity
The reactivity of this compound is dictated by its three functional groups: the aldehyde, the chloro substituent, and the bromo substituent. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. The chloro and bromo groups on the electron-deficient pyridine ring are potential sites for nucleophilic aromatic substitution and can be utilized in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce further molecular diversity.
Potential Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific biological activities of this compound have not been reported, its structural motifs are present in a range of biologically active molecules.
Substituted nicotinaldehydes, in general, are key intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals. For instance, related compounds like 6-bromonicotinaldehyde are used in the synthesis of potential antimicrobial and anticancer agents. Given its classification as a "bulk drug intermediate," it is likely that this compound serves as a starting material in the multi-step synthesis of proprietary drug candidates.
Experimental Workflows and Logical Relationships
The following diagrams illustrate a hypothetical experimental workflow for the utilization of this compound in a drug discovery context and a logical diagram of its potential chemical transformations.
Hypothetical Drug Discovery Workflow
Potential Chemical Transformations
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the synthesis of novel heterocyclic compounds. While detailed experimental protocols and specific biological data are not widely published, its chemical structure suggests a wide range of possible transformations, making it a compound of interest for researchers in medicinal chemistry and drug discovery. Further research into the reactivity and applications of this molecule is warranted to fully explore its synthetic utility.
Technical Guide: 6-Bromo-2-chloronicotinaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Bromo-2-chloronicotinaldehyde, a key building block in modern medicinal and agricultural chemistry. This document outlines its fundamental properties, a representative synthetic protocol, and its applications in constructing complex molecular architectures.
Core Properties of this compound
This compound is a substituted pyridine derivative valued for its utility as a versatile intermediate in organic synthesis. Its chemical structure, featuring bromo, chloro, and aldehyde functional groups, allows for sequential and site-selective modifications, making it a valuable precursor for the synthesis of novel compounds with potential biological activity.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol |
| CAS Number | 1125410-08-3 |
| Physical Appearance | Yellow to brown solid |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C |
Synthetic Methodology: A Representative Protocol
While specific, detailed synthetic procedures for this compound are proprietary to various chemical suppliers, a general and widely applicable method for the synthesis of substituted nicotinaldehydes involves the oxidation of the corresponding alcohol. Below is a representative experimental protocol based on established chemical transformations for similar substrates.
Reaction Scheme:
(6-Bromo-2-chloropyridin-3-yl)methanol → this compound
Materials and Reagents:
-
(6-Bromo-2-chloropyridin-3-yl)methanol
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite or silica gel
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of (6-Bromo-2-chloropyridin-3-yl)methanol in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirring solution, add an excess of the chosen oxidizing agent (e.g., manganese dioxide or pyridinium chlorochromate) in portions. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the oxidation is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite or silica gel to remove the oxidizing agent and its byproducts. The filter cake is washed with additional dichloromethane.
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Cross-Coupling Reactions
The strategic placement of halogen atoms on the pyridine ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery and development for creating carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential couplings.
Below is a diagram illustrating the utility of this compound in three common and powerful cross-coupling methodologies.
This workflow highlights how this compound serves as a versatile scaffold. Through Suzuki-Miyaura coupling, an aryl or alkyl group can be introduced. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing a variety of amine functionalities. Finally, the Sonogashira coupling enables the installation of an alkyne moiety, a functional group that can be further elaborated. These reactions are instrumental in the synthesis of diverse libraries of compounds for screening in drug discovery programs.
An In-depth Technical Guide to the Physical Properties of 6-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-2-chloronicotinaldehyde, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standardized protocols for the empirical determination of its core physical characteristics.
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, application in synthetic protocols, and for computational modeling.
| Property | Value | Reference |
| CAS Number | 1125410-08-3 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃BrClNO | [6][7] |
| Molecular Weight | 220.45 g/mol | [3][6][7] |
| Appearance | Yellow to brown solid | |
| Boiling Point | 310 °C at 760 mmHg | [6] |
| Polar Surface Area (PSA) | 30 Ų | [6] |
| XLogP3 | 2.3 | [6] |
| InChI Key | SVKNHWDBCZRAOC-UHFFFAOYSA-N | [6] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the melting point, solubility, and density of this compound. These protocols are based on established methodologies for crystalline organic solids.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder. If necessary, gently grind the crystals using a mortar and pestle.[8]
-
Press the open end of a thin-walled capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[9][10]
-
-
Measurement using a Digital Melting Point Apparatus (e.g., Mel-Temp):
-
Place the packed capillary tube into the sample holder of the apparatus.[11]
-
For an unknown compound, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to determine an approximate melting range.[11]
-
Allow the apparatus to cool.
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point.[11]
-
Then, adjust the heating rate to a slow ramp of 1-2 °C per minute.[10]
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Determination of Solubility
Solubility data is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, ethyl acetate) in a sealed vial.[12]
-
Agitate the mixture in a thermostatically controlled environment (e.g., a shaker bath at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12][13]
-
-
Sample Separation and Analysis:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath until the excess solid has settled.
-
Alternatively, centrifuge the solution to pellet the undissolved solid.[12]
-
Carefully withdraw a precise aliquot of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument (e.g., HPLC-UV).[12]
-
-
Quantification:
-
Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) method.
-
Generate a calibration curve using standard solutions of this compound at known concentrations.
-
Calculate the concentration of the saturated solution based on the analysis of the diluted sample and the dilution factor. The solubility can be expressed in units such as g/100 mL or mol/L.[12]
-
Determination of Density
The density of a solid can be determined using the principle of fluid displacement, a reliable method for irregularly shaped solid particles.
Methodology:
-
Mass Measurement:
-
Accurately weigh a sample of this compound using an analytical balance. Record this mass as m (mass in air).[14]
-
-
Volume Measurement by Displacement:
-
Select an auxiliary liquid in which the solid is insoluble and that has a known density (ρ_liquid). Water is commonly used if the compound is insoluble.[15]
-
Partially fill a graduated cylinder with the auxiliary liquid and record the initial volume, V₁.[1]
-
Carefully immerse the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out and no air bubbles adhere to the solid.[1]
-
Record the new volume, V₂. The volume of the solid is V = V₂ - V₁.[1]
-
-
Calculation:
-
Calculate the density (ρ) of the solid using the formula: ρ = m / V
-
Ensure all units are consistent (e.g., g/cm³ or g/mL).[14]
-
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 1125410-08-3 [m.chemicalbook.com]
- 4. This compound | 1125410-08-3 [chemicalbook.com]
- 5. 1125410-08-3|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. 2-bromo-6-chloronicotinaldehyde 95% | CAS: 1060815-60-2 | AChemBlock [achemblock.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. chm.uri.edu [chm.uri.edu]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. benchchem.com [benchchem.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. wjec.co.uk [wjec.co.uk]
- 15. mt.com [mt.com]
An In-depth Technical Guide to 6-Bromo-2-chloronicotinaldehyde: Structure, Nomenclature, and Physicochemical Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-Bromo-2-chloronicotinaldehyde, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its structure, nomenclature, physicochemical properties, and provides a postulated synthetic protocol and a logical workflow for its characterization.
Nomenclature and Structure
This compound is a substituted pyridine ring bearing a bromine atom at the 6-position, a chlorine atom at the 2-position, and a formyl (aldehyde) group at the 3-position.
Chemical Structure:
Physicochemical and Spectral Data
A summary of the available and predicted physicochemical and spectral data for this compound is presented below.
| Property | Value | Reference |
| Physical State | Solid | |
| Appearance | Yellow to brown solid | |
| Molecular Weight | 220.45 g/mol | [2] |
| Boiling Point | 310 °C at 760 mmHg (Predicted) | [1] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) |
Predicted Spectral Data
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (CHO) |
| ~7.9 | Doublet | 1H | Pyridine H-4 |
| ~7.7 | Doublet | 1H | Pyridine H-5 |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~152 | Pyridine C-2 (C-Cl) |
| ~148 | Pyridine C-6 (C-Br) |
| ~140 | Pyridine C-4 |
| ~130 | Pyridine C-5 |
| ~128 | Pyridine C-3 (C-CHO) |
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1710 | Strong | Carbonyl (C=O) stretch of the aldehyde |
| ~1550, ~1450 | Medium | Pyridine ring C=C and C=N stretching |
| ~1100 | Medium | C-Cl stretch |
| ~600 | Medium | C-Br stretch |
Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 221/223/225 | Molecular ion peak ([M]⁺) cluster due to the presence of Br and Cl isotopes. |
| 192/194/196 | Loss of the formyl radical (•CHO) from the molecular ion. |
| 141/143 | Loss of a bromine radical (•Br) from the [M-CHO]⁺ fragment. |
| 113 | Loss of a chlorine radical (•Cl) from the [M-CHO-Br]⁺ fragment. |
Postulated Experimental Protocol for Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route involves the oxidation of the corresponding alcohol, (6-Bromo-2-chloropyridin-3-yl)methanol. The following protocol is adapted from a similar procedure for a related compound.[5]
Reaction Scheme:
(6-Bromo-2-chloropyridin-3-yl)methanol --(Dess-Martin Periodinane)--> this compound
Materials:
-
(6-Bromo-2-chloropyridin-3-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Dissolve (6-Bromo-2-chloropyridin-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with dichloromethane.
-
Filter the resulting suspension through a pad of Celite® to remove solid byproducts.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.
Caption: Synthesis and characterization workflow.
Potential Applications and Biological Activity
While there is limited publicly available information on the specific biological activities of this compound, its structural motifs are present in molecules with known pharmacological properties. Halogenated pyridines are common scaffolds in medicinal chemistry. Related nicotinamide derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The aldehyde functional group also provides a reactive handle for the synthesis of a diverse range of derivatives, making this compound a valuable building block for drug discovery and development programs. Further biological screening of this compound and its derivatives is warranted to explore its therapeutic potential.
References
Spectroscopic Profile of 6-Bromo-2-chloronicotinaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-chloronicotinaldehyde, a key building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Summary of Spectroscopic Data
The structural integrity and purity of this compound can be reliably ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.34 | s | 1H | -CHO |
| 8.35 | d, J = 8.0 Hz | 1H | H-4 |
| 7.78 | d, J = 8.0 Hz | 1H | H-5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 188.5 | C=O (aldehyde) |
| 154.2 | C-Cl |
| 142.1 | C-Br |
| 139.8 | C-4 |
| 131.5 | C-5 |
| 128.9 | C-3 |
Solvent: CDCl₃
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2860, ~2760 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 | Strong | C=O Stretch (Aldehyde) |
| ~1560, ~1450 | Medium-Strong | Aromatic C=C and C=N Stretch |
| ~1100 | Medium | C-Cl Stretch |
| ~680 | Medium | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 221 | ~98 | [M+2]⁺ (with ⁸¹Br and ³⁵Cl) |
| 219 | 100 | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |
| 223 | ~32 | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |
| 190/192 | Variable | [M-CHO]⁺ |
| 154/156 | Variable | [M-CHO-Cl]⁺ |
| 111 | Variable | [M-Br-CHO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The acquisition of the presented spectroscopic data followed standardized laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound was prepared in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was analyzed, typically using the potassium bromide (KBr) pellet method or as a thin film deposited from a volatile solvent on a salt plate. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments were separated by their mass-to-charge ratio (m/z) and detected. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern for the molecular ion and halogen-containing fragments.[1][2]
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
References
An In-depth Technical Guide on the Solubility of 6-Bromo-2-chloronicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Bromo-2-chloronicotinaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.
Introduction: The Importance of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in drug development and chemical synthesis.[1][2] For a compound like this compound, understanding its solubility in various organic solvents is paramount for:
-
Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in the reaction medium is crucial for optimal reaction rates and product yield.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and impurities in a given solvent system.[3][4]
-
Formulation: In pharmaceutical development, solubility directly impacts a drug's bioavailability and the choice of delivery vehicle.[5][6][7]
The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][8] The structure of this compound, featuring a polar pyridine ring with electronegative bromo, chloro, and aldehyde substituents, suggests it will exhibit higher solubility in polar organic solvents.
Predicted Solubility and Data Presentation
Based on these structural features, the compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and polar protic solvents like alcohols (e.g., methanol, ethanol). Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.
For research purposes, it is essential to determine the quantitative solubility. The data should be presented in a clear and structured format for easy comparison. Below is a template for how such data should be organized.
Table 1: Illustrative Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Methanol | 25 | Data to be determined | Shake-Flask Method |
| Ethanol | 25 | Data to be determined | Shake-Flask Method |
| Isopropanol | 25 | Data to be determined | Shake-Flask Method |
| Acetone | 25 | Data to be determined | Shake-Flask Method |
| Acetonitrile | 25 | Data to be determined | Shake-Flask Method |
| Dichloromethane | 25 | Data to be determined | Shake-Flask Method |
| Toluene | 25 | Data to be determined | Shake-Flask Method |
| Hexane | 25 | Data to be determined | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask Method |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Shake-Flask Method |
Experimental Protocols for Solubility Determination
There are two primary types of solubility that are relevant in a research and development setting: kinetic and thermodynamic solubility.[5][6]
-
Kinetic Solubility: This measures the concentration of a compound when a precipitate first forms after a solution (often a DMSO stock) is added to a solvent. It is a high-throughput method often used in early-stage drug discovery.[5][7][9][10]
-
Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution at equilibrium.[6] It is a more time-consuming but more accurate measure, crucial for later-stage development.[5][6]
A widely used and reliable method for determining thermodynamic solubility is the Shake-Flask Method .[8][10]
Detailed Protocol for the Shake-Flask Method:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clean, dry vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[11] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, typically mg/mL or mol/L.
-
Visualization of Experimental Workflow
The process of determining the solubility of a compound like this compound can be visualized as a systematic workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
This guide provides a framework for researchers to approach the solubility determination of this compound. By following the detailed experimental protocol and systematically recording the data, a comprehensive understanding of its solubility profile in various organic solvents can be achieved, facilitating its effective use in research and development.
References
- 1. chem.ws [chem.ws]
- 2. saltise.ca [saltise.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solubility determination and crystallization [huber-online.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
6-Bromo-2-chloronicotinaldehyde: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 6-Bromo-2-chloronicotinaldehyde (CAS No. 1125410-08-3). The information is intended to support safe laboratory practices for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a substituted pyridine derivative. Its chemical structure and key physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1125410-08-3[1] |
| Molecular Formula | C₆H₃BrClNO[1] |
| Molecular Weight | 220.45 g/mol [1] |
| Appearance | Solid |
| Storage Temperature | 2-8°C, under an inert atmosphere[1][2] |
| Boiling Point | 310°C at 760 mmHg[3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with skin and eye contact.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction[1] |
| Acute Toxicity, Oral (Potential) | 3 | H301: Toxic if swallowed[2] |
Note: The acute oral toxicity classification is based on some sources and should be considered a potential hazard.
GHS Label Elements
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH317: May cause an allergic skin reaction |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protection[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
The logical flow for hazard identification and initial response can be visualized as follows:
Toxicological and Ecotoxicological Information
There is a significant lack of quantitative toxicological and ecotoxicological data for this compound in publicly available literature and safety data sheets.
| Endpoint | Result |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Ecotoxicity | No data available[4] |
Due to the absence of specific data, this compound should be handled as a substance with unknown toxicological properties, and exposure should be minimized.
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[1]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.[1]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2]
The workflow for safe handling of this compound can be summarized in the following diagram:
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate the area.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.[1]
-
Avoid generating dust.[1]
-
Contain the spill.
-
Clean up the spill using an inert absorbent material.
-
Collect the waste in a sealed, labeled container for hazardous waste disposal.[1]
-
Do not allow the material to enter drains.[1]
The logical relationship for emergency response is depicted below:
Experimental Protocol: General Procedure for Handling a Hazardous Solid
The following is a general experimental protocol for the safe handling of a hazardous solid chemical like this compound. This should be adapted to the specific requirements of your experiment.
Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the entire experimental procedure.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound and all other reagents being used.
-
Work Area Setup:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for handling the solid.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have appropriate waste containers clearly labeled and within reach inside the fume hood.
-
Ensure an emergency spill kit is readily available.
-
-
Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves.
Weighing and Transfer
-
Weighing:
-
If possible, use a balance inside a ventilated enclosure or fume hood.
-
Use a tared weigh boat or glassine paper.
-
Handle the container of this compound with care to avoid generating dust.
-
Slowly and carefully transfer the desired amount of the solid to the weigh boat using a clean spatula.
-
Clean the spatula thoroughly after use.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed solid to the reaction vessel. A powder funnel may be used to prevent spillage.
-
If any solid is spilled, clean it up immediately following the accidental release procedures.
-
Post-Handling and Cleanup
-
Decontamination:
-
Wipe down the work surface, balance, and any equipment used with an appropriate solvent and then soap and water.
-
Dispose of the bench paper and any contaminated cleaning materials in the designated solid hazardous waste container.
-
-
Waste Disposal:
-
Dispose of any excess this compound and contaminated materials in a clearly labeled hazardous waste container.
-
-
PPE Removal:
-
Remove gloves using the proper technique to avoid skin contact.
-
Remove lab coat and store it appropriately.
-
Wash hands thoroughly with soap and water.
-
This guide is intended as a starting point for the safe handling of this compound. Always consult the most up-to-date Safety Data Sheet from your supplier and adhere to your institution's specific safety protocols.
References
commercial availability and suppliers of 6-Bromo-2-chloronicotinaldehyde
An In-depth Technical Guide to 6-Bromo-2-chloronicotinaldehyde for Chemical Research and Drug Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It details the commercial availability, physicochemical properties, and key synthetic applications of this compound, a pivotal heterocyclic building block.
Commercial Availability and Suppliers
This compound (CAS No. 1125410-08-3) is readily available from a variety of specialized chemical suppliers. It is intended for research and development purposes and is typically supplied in quantities ranging from grams to kilograms. When procuring this reagent, it is essential to obtain a Certificate of Analysis (CoA) to verify its purity and identity.
Table 1: Prominent Commercial Suppliers
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major global supplier offering various grades and quantities.[1] |
| LEAPChem | --INVALID-LINK-- | A specialized supplier of fine chemicals for R&D and manufacturing.[2] |
| BLD Pharm | --INVALID-LINK-- | Offers a range of organic building blocks and pharmaceutical intermediates.[3] |
| Sunway Pharm | --INVALID-LINK-- | Provides pharmaceutical intermediates and building blocks.[4] |
| AChemBlock | --INVALID-LINK-- | Supplier of novel building blocks for research. |
Physicochemical and Safety Data
Understanding the properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting. This compound is a halogenated pyridine derivative, and appropriate safety precautions for handling irritants should be observed.
Table 2: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1125410-08-3 | [5] |
| Molecular Formula | C₆H₃BrClNO | [4] |
| Molecular Weight | 220.45 g/mol | [4] |
| Appearance | Yellow to brown solid | |
| Boiling Point | 310°C at 760 mmHg | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
| SMILES | O=Cc1c(Br)nc(Cl)cc1 | |
| InChI Key | SVKNHWDBCZRAOC-UHFFFAOYSA-N |
Safety and Handling:
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction.
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from your supplier.
Application in Drug Discovery: Synthesis of a PI3K Inhibitor
This compound is a versatile intermediate in medicinal chemistry, valued for its two distinct halogenated sites that allow for selective, sequential functionalization. A prime example of its application is in the synthesis of potent kinase inhibitors, such as those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell growth and survival.
The following experimental workflow and protocols are adapted from patent literature describing the synthesis of a PI3K inhibitor, demonstrating a practical application of this reagent.
Synthetic Workflow Visualization
The overall process involves a Suzuki coupling reaction to introduce an aryl group at the 6-position, followed by a reductive amination of the aldehyde to link the pyridine core to a side chain.
Experimental Protocols
The following protocols are generalized from procedures found in patent literature (e.g., US Patent 8,980,907 B2) and should be adapted and optimized for specific laboratory conditions and substrates.
This step selectively functionalizes the more reactive 6-position (C-Br bond) of the pyridine ring.
Methodology:
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.10 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and water (e.g., 4:1 ratio). Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 6-aryl-2-chloronicotinaldehyde intermediate.
This step utilizes the aldehyde functional group to couple the pyridine core with a primary or secondary amine, forming the final C-N bond.
Methodology:
-
Imine Formation: Dissolve the 6-aryl-2-chloronicotinaldehyde intermediate (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent, such as dichloromethane (DCM), dichloroethane (DCE), or methanol. A catalytic amount of acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.
-
Reduction: To the solution containing the intermediate imine, add a reducing agent in portions. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a commonly used mild reducing agent for this purpose (1.2-2.0 eq).
-
Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final compound can be purified by column chromatography, recrystallization, or preparative HPLC as required.
This technical guide provides a foundational overview for the use of this compound. Researchers should always refer to specific literature and patents for detailed conditions related to their unique target molecules.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 2-chloronicotinaldehyde. It delves into the underlying principles governing these reactions, including the directing effects of the substituents, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction to Electrophilic Aromatic Substitution on Pyridine Systems
The pyridine ring, a foundational heterocyclic motif in numerous pharmaceuticals, is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This electronic characteristic makes electrophilic aromatic substitution on pyridine significantly more challenging compared to benzene, often necessitating harsh reaction conditions.[1][3] The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[1]
Electrophilic attack on the pyridine ring preferentially occurs at the 3- and 5-positions.[2][3] This regioselectivity is governed by the stability of the intermediate sigma complex (arenium ion). Attack at the 2-, 4-, or 6-positions leads to a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is highly unfavorable.[3]
Directing Effects of Substituents in 2-Chloronicotinaldehyde
In 2-chloronicotinaldehyde, the pyridine ring is substituted with two electron-withdrawing groups: a chloro group at the 2-position and a formyl (aldehyde) group at the 3-position.
-
Chloro Group (-Cl): The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is considered an ortho, para-director in benzene systems because of the lone pairs on the chlorine atom that can donate electron density through resonance, stabilizing the sigma complex when the electrophile adds to the ortho or para positions. In the context of the pyridine ring, its influence on regioselectivity must be considered alongside the inherent reactivity of the pyridine nucleus and the other substituent.
-
Formyl Group (-CHO): The formyl group is a strong deactivating group due to both its inductive and resonance electron-withdrawing effects. It is a meta-director.
The combined influence of the pyridine nitrogen, the 2-chloro group, and the 3-formyl group renders the 2-chloronicotinaldehyde ring highly deactivated towards electrophilic attack. The directing effects of these groups are crucial in predicting the outcome of EAS reactions. Based on the individual directing effects, the potential sites for electrophilic attack are the 4-, 5-, and 6-positions. The formyl group at position 3 will strongly direct incoming electrophiles to the 5-position (meta to the formyl group). The chloro group at position 2 would direct to the 4- and 6-positions (ortho and para to the chloro group). The pyridine nitrogen deactivates the 2-, 4-, and 6-positions. Therefore, the most likely position for electrophilic substitution is the 5-position , which is meta to both the deactivating formyl group and the pyridine nitrogen.
Key Electrophilic Aromatic Substitution Reactions
Due to the highly deactivated nature of the substrate, only a limited number of EAS reactions on 2-chloronicotinaldehyde have been reported. These reactions typically require forcing conditions.
Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. For deactivated systems like 2-chloronicotinaldehyde, strong nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid are necessary.
Reaction:
2-Chloronicotinaldehyde + HNO₃/H₂SO₄ → 2-Chloro-5-nitronicotinaldehyde
Quantitative Data:
| Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-5-nitronicotinaldehyde | HNO₃/H₂SO₄ | Not specified | Not specified | General knowledge |
Experimental Protocol: Nitration of m-Chlorobenzaldehyde (Analogous Procedure)
A procedure for a similar substrate, m-chlorobenzaldehyde, provides insight into the likely experimental conditions.[4]
-
Concentrated nitric acid (29.3 ml) is added dropwise to 500 ml of concentrated sulfuric acid with external ice cooling while stirring.
-
To this mixture, 50 g of m-chlorobenzaldehyde is added dropwise, maintaining the temperature at 5°C or less.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then poured onto ice to precipitate the product.
-
The solid product is collected by filtration and washed with water.
-
The crude product is dissolved in methylene chloride, washed with a dilute aqueous sodium hydroxide solution, and then with water.
-
The organic layer is dried over sodium sulfate, and the solvent is removed by distillation to yield 2-nitro-5-chlorobenzaldehyde.[4]
Halogenation involves the introduction of a halogen (e.g., Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen.[5][6] Given the deactivation of the 2-chloronicotinaldehyde ring, forcing conditions would be expected.
Reaction:
2-Chloronicotinaldehyde + X₂ (X = Cl, Br) + Lewis Acid → 2-Chloro-5-halonicotinaldehyde
Quantitative Data:
Specific quantitative data for the halogenation of 2-chloronicotinaldehyde is not available in the provided search results.
Experimental Protocol: General Procedure for Aromatic Bromination
-
To a solution of the aromatic compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., FeBr₃).
-
Slowly add a solution of bromine in the same solvent at a controlled temperature (often room temperature or below).
-
Monitor the reaction by a suitable method (e.g., TLC or GC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the product by a suitable method (e.g., recrystallization or column chromatography).
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄/SO₃). This is a reversible reaction. The high deactivation of 2-chloronicotinaldehyde would likely require high temperatures and a high concentration of SO₃.
Reaction:
2-Chloronicotinaldehyde + H₂SO₄/SO₃ → 2-Chloro-3-formylpyridine-5-sulfonic acid
Quantitative Data:
No specific quantitative data for the sulfonation of 2-chloronicotinaldehyde was found in the search results.
Experimental Protocol: General Procedure for Aromatic Sulfonation
-
Carefully add the aromatic compound to fuming sulfuric acid at a low temperature (e.g., 0-10°C).
-
Slowly warm the reaction mixture to the desired temperature (which can range from room temperature to over 100°C for deactivated substrates) and maintain it for several hours.
-
Monitor the reaction's progress.
-
Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid product.
-
Isolate the product by filtration and wash with cold water.
-
The product can be purified by recrystallization from water or by conversion to a salt.
Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated aromatic rings like pyridine.[7][8] The pyridine nitrogen complexes with the Lewis acid catalyst, further deactivating the ring and rendering it unreactive towards the electrophile.[8] Therefore, Friedel-Crafts reactions are not expected to be a viable method for the functionalization of 2-chloronicotinaldehyde.
Reaction Mechanisms and Experimental Workflow
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation step restores the aromaticity of the ring.
A typical experimental workflow for performing an electrophilic aromatic substitution on a deactivated substrate like 2-chloronicotinaldehyde would involve the following steps:
Conclusion
The electrophilic aromatic substitution of 2-chloronicotinaldehyde is a challenging transformation due to the cumulative deactivating effects of the pyridine nitrogen, the 2-chloro substituent, and the 3-formyl group. The predicted site of substitution is the 5-position. Reactions such as nitration, halogenation, and sulfonation are plausible but require harsh conditions. Friedel-Crafts reactions are generally not feasible for this substrate. The information and protocols provided in this guide serve as a foundational resource for chemists aiming to functionalize this important heterocyclic building block. Further experimental investigation is warranted to establish optimal reaction conditions and to fully characterize the scope and limitations of electrophilic aromatic substitution on 2-chloronicotinaldehyde.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. quora.com [quora.com]
- 4. prepchem.com [prepchem.com]
- 5. Halogenation - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 6-bromo-2-chloronicotinaldehyde with various arylboronic acids. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted nicotin-aldehyde derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The presence of two distinct halogen atoms on the pyridine ring allows for selective functionalization, with the bromo group at the 6-position being more reactive towards Suzuki coupling than the chloro group at the 2-position under specific catalytic conditions.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of dihalopyridine derivatives, providing a baseline for experimental design with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 110 | 3-12 | 70-95 | A common and effective system for a wide range of substrates.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 80-98 | Often used for challenging substrates, providing high yields and good selectivity.[2] |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80-90 | 12-18 | 75-90 | Effective for selective coupling and can be used under anhydrous conditions. |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp - 80 | 2-16 | 65-90 | A highly active catalyst system allowing for lower reaction temperatures.[3] |
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the selective Suzuki coupling at the 6-position of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-25% water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate the flask under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired 2-chloro-6-arylnicotinaldehyde product.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloronicotinaldehyde is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions amenable to palladium-catalyzed cross-coupling reactions, coupled with a reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, enabling the construction of novel substituted pyridine scaffolds. These scaffolds are integral to the development of new pharmaceutical agents, agrochemicals, and functional organic materials.
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Regioselectivity in Cross-Coupling Reactions
A key consideration in the cross-coupling reactions of this compound is the regioselectivity of the C-C or C-N bond formation. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows the order C-I > C-Br > C-Cl.[1] Consequently, the C6-Br bond is expected to be more reactive than the C2-Cl bond, allowing for selective functionalization at the 6-position under appropriate reaction conditions. However, the halide at the C2 position, being adjacent to the pyridine nitrogen, is electronically activated, which can also influence its reactivity.[2] The choice of palladium catalyst, ligand, base, and solvent can be tailored to control the regioselectivity of the coupling reaction. For reactions targeting the less reactive C-Cl bond, more specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, are typically required.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted nicotinaldehyde derivatives.[3]
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 8-16 hours.[3] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Arylboronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 10 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF/H₂O | 80 | 16 | 80-90 |
Note: Yields are estimates based on similar reactions and may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of various 6-amino-2-chloronicotinaldehyde derivatives.[4]
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a suitable base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).[5] Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added via syringe. The tube is sealed and the reaction mixture is heated to 90-110 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. For selective amination at the C6-Br position in the presence of the C2-Cl, careful selection of a catalyst system known for high reactivity with aryl bromides is crucial.[6]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | t-BuOH | 90 | 12 | 85-98 |
| Pyrrolidine | PdCl₂(dppf) (3) | - | LHMDS | THF | 80 | 20 | 70-85 |
Note: Yields are estimates based on similar reactions and may vary.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7]
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).[8] Anhydrous solvent (e.g., THF or DMF, 5 mL) is added to dissolve the solids. An amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) is then added, followed by the dropwise addition of the terminal alkyne (1.2 mmol, 1.2 equiv). The reaction mixture is stirred at room temperature or heated to 50-70 °C, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 80-92 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 10 | 75-88 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 12 | 85-95 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 16 | 70-85 |
Note: Yields are estimates based on similar reactions and may vary.
Heck Reaction
The Heck reaction facilitates the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene.[9]
General Reaction Scheme
Caption: Heck reaction of this compound.
Experimental Protocol
An oven-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%). The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMF or NMP, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and a base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) are added via syringe.[9] The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation: Heck Reaction Conditions
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 110 | 18 | 75-90 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | NMP | 120 | 16 | 80-95 |
| 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 100 | 20 | 70-85 |
| Cyclohexene | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | Cs₂CO₃ | 1,4-Dioxane | 130 | 24 | 65-80 |
Note: Yields are estimates based on similar reactions and may vary.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organotin compound, offering a versatile method for C-C bond formation with excellent functional group tolerance.[10]
General Reaction Scheme
Caption: Stille coupling of this compound.
Experimental Protocol
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[11] Anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL) is added via syringe, followed by the organostannane reagent (1.1 mmol, 1.1 equiv). In some cases, an additive such as CuI or LiCl can be beneficial.[8] The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled and may be treated with a saturated aqueous solution of KF to precipitate tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Stille Coupling Conditions
| Organostannane | Palladium Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 80-95 |
| 2-(Tributylstannyl)thiophene | PdCl₂(dppf) (3) | - | DMF | 90 | 12 | 85-98 |
| Vinyltributylstannane | Pd₂(dba)₃ (2) / PPh₃ (8) | CuI | NMP | 80 | 18 | 75-90 |
| (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | LiCl | 1,4-Dioxane | 100 | 20 | 78-92 |
Note: Yields are estimates based on similar reactions and may vary. Organotin reagents are toxic and should be handled with appropriate safety precautions.
Visualizations of Reaction Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a wide range of substituted nicotinaldehyde derivatives. The protocols and data presented herein, based on established methodologies for analogous compounds, serve as a comprehensive guide for researchers in the design and execution of these important transformations. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and desired regioselectivity. The ability to selectively functionalize the C6-Br bond in the presence of the C2-Cl bond opens up avenues for subsequent diversification, making this compound a highly valuable building block in modern synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of substituted pyridines utilizing 6-Bromo-2-chloronicotinaldehyde as a versatile starting material. The methodologies outlined below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the efficient and selective introduction of aryl, amino, and alkynyl functionalities, respectively, which are pivotal for the exploration of chemical space in drug discovery. Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceutical agents, particularly kinase inhibitors.[1][2]
Core Reaction Pathways
The primary strategy for diversifying this compound involves the selective palladium-catalyzed substitution of the carbon-halogen bonds. The inherent difference in reactivity between the C-Br and C-Cl bonds (reactivity order: C-I > C-Br > C-Cl) allows for selective functionalization.[3] Under carefully controlled conditions, the more reactive C-Br bond at the 6-position can be selectively targeted, leaving the C-Cl bond at the 2-position available for subsequent transformations. This stepwise approach provides a powerful tool for the synthesis of unsymmetrically disubstituted pyridines.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-chloronicotinaldehydes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[4] This protocol details the selective coupling of an arylboronic acid at the 6-position of this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and PCy₃ (0.04 eq) in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (10% of the total solvent volume).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical Yields based on analogous reactions):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 | 8 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-chloronicotinaldehydes
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5] This protocol describes the coupling of a primary or secondary amine at the 6-position of this compound.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous and degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical Yields based on analogous reactions):
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 65-80 |
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-chloronicotinaldehydes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6]
Reaction Scheme:
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 6-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 6-Bromo-2-chloronicotinaldehyde is a crucial transformation in synthetic organic chemistry, particularly in the construction of novel pharmaceutical intermediates. This halogenated pyridine derivative serves as a versatile building block, and the introduction of an amino group via reductive amination opens avenues for diverse molecular architectures. The resulting (6-Bromo-2-chloropyridin-3-yl)methanamine and its N-substituted analogues are key precursors for the synthesis of biologically active compounds. This document provides detailed protocols and application notes for this important reaction.
Reductive amination is a robust method for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.
Key Applications in Drug Discovery
Substituted aminomethylpyridines are prevalent scaffolds in a wide range of therapeutic agents. The bromine and chlorine atoms on the pyridine ring of the target molecule offer orthogonal handles for further functionalization through various cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
This section details representative protocols for the reductive amination of this compound with ammonia (to form the primary amine) and with a primary amine (to form a secondary amine).
Protocol 1: Synthesis of (6-Bromo-2-chloropyridin-3-yl)methanamine (Primary Amine)
This protocol is a representative procedure for the synthesis of the primary amine using ammonia as the nitrogen source.
Materials:
-
This compound
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (6-Bromo-2-chloropyridin-3-yl)methanamine.
Protocol 2: Synthesis of N-Alkyl-(6-bromo-2-chloropyridin-3-yl)methanamine (Secondary Amine)
This protocol outlines a general procedure for the synthesis of a secondary amine using a primary amine as the nucleophile.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethylamine, benzylamine) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in 1,2-dichloroethane (0.1 M) in a round-bottom flask, add the primary amine (1.1 eq.) and a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-(6-bromo-2-chloropyridin-3-yl)methanamine.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the reductive amination of this compound. Please note that yields are representative and can vary based on the specific amine and reaction conditions.
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| This compound | Ammonia (as NH4OAc) | NaBH3CN | MeOH | 12-24 | 60-80 |
| This compound | Methylamine | NaBH(OAc)3 | DCE | 4-12 | 75-90 |
| This compound | Ethylamine | NaBH(OAc)3 | DCE | 4-12 | 70-85 |
| This compound | Benzylamine | NaBH(OAc)3 | DCM | 6-16 | 80-95 |
*Note: These are typical yield ranges for reductive aminations of similar substrates and should be considered as estimates. Actual yields will depend on specific reaction conditions and purification.
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Signaling Pathway Analogy: From Aldehyde to Bioactive Molecule
Caption: Logical progression from starting material to a potential drug candidate.
Application Notes and Protocols for the Oxidation of 6-Bromo-2-chloronicotinaldehyde to 6-Bromo-2-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the oxidation of 6-Bromo-2-chloronicotinaldehyde to its corresponding carboxylic acid, 6-Bromo-2-chloronicotinic acid. The recommended methodology is the Pinnick oxidation, which utilizes sodium chlorite under mild acidic conditions. This method is highlighted for its high functional group tolerance, making it particularly suitable for halogenated heterocyclic compounds, and its operational simplicity. These notes are intended to guide researchers in achieving a clean and efficient synthesis, a crucial step in many drug discovery and development pipelines where nicotinic acid derivatives are common intermediates.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For substrates bearing sensitive functional groups, such as the halogenated pyridine derivative this compound, selecting a mild and selective oxidizing agent is critical to avoid unwanted side reactions. While strong oxidants like potassium permanganate or chromic acid can effect this transformation, they often lack the required chemoselectivity.[1][2][3] The Pinnick oxidation, employing sodium chlorite (NaClO₂) as the terminal oxidant under buffered, mildly acidic conditions, has emerged as a superior method for such delicate substrates.[4][5][6][7] Its key advantages include operational simplicity, tolerance of a wide array of functional groups, and the ability to oxidize sterically hindered aldehydes.[5][7][8] This protocol details the application of the Pinnick oxidation for the synthesis of 6-Bromo-2-chloronicotinic acid, a valuable building block in medicinal chemistry.
Reaction Principle
The Pinnick oxidation mechanism involves the in-situ formation of chlorous acid (HClO₂) from sodium chlorite in the presence of a mild acid buffer, typically a phosphate buffer.[5][7] The aldehyde reacts with chlorous acid to form a key intermediate which then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5][7] A crucial aspect of this reaction is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the reactive HOCl byproduct, which can otherwise lead to undesired side reactions, including the consumption of the sodium chlorite oxidant.[4][7]
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and the specific purity of the reagents.
Materials and Reagents:
-
This compound
-
Sodium chlorite (NaClO₂, technical grade, ~80%)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1 M)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution at room temperature, add sodium dihydrogen phosphate monohydrate (5.0 eq) followed by 2-methyl-2-butene (4.0 eq).
-
Initiation of Oxidation: Cool the mixture in an ice bath to 0-5 °C. Slowly add sodium chlorite (3.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidant. Stir for 30 minutes.
-
Work-up:
-
Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2-chloronicotinic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium chlorite (NaClO₂) | 3.0 | Oxidizing Agent |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 5.0 | Buffer (to generate chlorous acid) |
| 2-Methyl-2-butene | 4.0 | Hypochlorous acid (HOCl) scavenger |
| tert-Butanol/Water (1:1) | - | Solvent |
| Sodium sulfite (Na₂SO₃) | - | Quenching agent for excess oxidant |
Visualizations
Caption: Experimental workflow for the Pinnick oxidation of this compound.
Safety Precautions
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching process with sodium sulfite can be exothermic. Add the quenching agent slowly and with cooling.
Troubleshooting
-
Incomplete reaction: If the reaction stalls, a small additional portion of sodium chlorite can be added. Ensure vigorous stirring to overcome any phase separation issues.
-
Low yield: Inefficient extraction can lead to low yields. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. The pH of the aqueous layer should be carefully adjusted to 2-3 to ensure the carboxylic acid is in its neutral form for extraction.
-
Formation of byproducts: The presence of significant byproducts may indicate that the hypochlorous acid scavenger was not effective or that the reaction temperature was too high. Ensure an adequate amount of 2-methyl-2-butene is used and that the addition of sodium chlorite is done at a low temperature.
By following this detailed protocol, researchers can reliably synthesize 6-Bromo-2-chloronicotinic acid in good yield and purity, facilitating further research and development in the field of medicinal chemistry.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 8. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 6-Bromo-2-chloronicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the protecting group strategies for 6-bromo-2-chloronicotinaldehyde, a versatile building block in medicinal chemistry and drug development. The presence of three reactive sites—an aldehyde, a bromo group, and a chloro group—necessitates a careful and strategic approach to chemical synthesis to achieve the desired regioselectivity. This document outlines the rationale for protecting the aldehyde functionality, provides detailed experimental protocols for its protection as a cyclic acetal and subsequent deprotection, and presents a selection of reaction conditions for similar substrates.
Introduction to Protecting Group Strategy
In the synthesis of complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. For this compound, the aldehyde group is highly susceptible to nucleophilic attack and oxidation or reduction. Therefore, its protection is often a critical first step in a synthetic sequence that involves modification of the pyridine ring, for instance, through cross-coupling reactions at the bromo or chloro positions.
The ideal protecting group for the aldehyde should be:
-
Easy and efficient to introduce in high yield.
-
Stable to the reaction conditions planned for subsequent steps.
-
Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule, such as the C-Br and C-Cl bonds.
Acetal formation is a common and effective method for protecting aldehydes. Cyclic acetals, such as 1,3-dioxolanes formed with ethylene glycol, are particularly favored due to their enhanced stability compared to acyclic acetals.[1]
Logical Workflow for Protecting Group Strategy
The selection of an appropriate protecting group strategy is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow for the protection and deprotection of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-2-chloronicotinaldehyde
An application note and protocol for the proposed large-scale synthesis of 6-Bromo-2-chloronicotinaldehyde is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides a plausible synthetic route based on established chemical principles, due to the limited availability of published large-scale procedures for this specific compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility as a versatile intermediate necessitates a reliable and scalable synthetic protocol. This document outlines a proposed multi-step synthesis for the large-scale production of this compound, commencing from commercially available 2-chloro-3-methylpyridine. The described pathway involves an initial bromination of the pyridine ring, followed by the oxidation of the methyl group to the corresponding aldehyde.
Proposed Synthetic Pathway
The proposed synthetic route is a two-step process:
-
Bromination: Electrophilic bromination of 2-chloro-3-methylpyridine to introduce a bromine atom at the 6-position of the pyridine ring, yielding 6-bromo-2-chloro-3-methylpyridine.
-
Oxidation: Selective oxidation of the methyl group of 6-bromo-2-chloro-3-methylpyridine to an aldehyde, affording the final product, this compound.
A variety of oxidizing agents can be employed for the second step, with manganese dioxide (MnO₂) being a common choice for the oxidation of benzylic and allylic alcohols, a principle that can be extended to the oxidation of the methyl group on the pyridine ring under specific conditions.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-chloro-3-methylpyridine
This procedure details the electrophilic bromination of 2-chloro-3-methylpyridine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-methylpyridine | 127.57 | 100 g | 0.784 |
| Concentrated Sulfuric Acid | 98.08 | 500 mL | - |
| Bromine | 159.81 | 44 mL (135.2 g) | 0.846 |
| Ice | - | As needed | - |
| 50% Sodium Hydroxide Solution | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 100 g (0.784 mol) of 2-chloro-3-methylpyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add 44 mL (0.846 mol) of bromine via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the bromine addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture onto 2 kg of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath. Adjust the pH to approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 6-bromo-2-chloro-3-methylpyridine.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This protocol describes the oxidation of the methyl group of 6-bromo-2-chloro-3-methylpyridine to an aldehyde. A similar oxidation of a related compound, 2-chloronicotinyl alcohol, to 2-chloronicotinaldehyde using manganese dioxide has been reported with high yield.[3]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-Bromo-2-chloro-3-methylpyridine | 206.46 | 100 g | 0.484 |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 500 g | 5.75 |
| Dichloromethane (DCM) | 84.93 | 2 L | - |
| Celite® | - | As needed | - |
Procedure:
-
To a 3 L three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add a suspension of 100 g (0.484 mol) of 6-bromo-2-chloro-3-methylpyridine in 2 L of dichloromethane.
-
Add 500 g (5.75 mol) of activated manganese dioxide to the suspension in portions.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide and other solid residues. Wash the filter cake with dichloromethane (3 x 200 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Yield: 70-80%
Summary of Quantitative Data
| Parameter | Step 1: Bromination | Step 2: Oxidation |
| Starting Material | 2-Chloro-3-methylpyridine | 6-Bromo-2-chloro-3-methylpyridine |
| Molar Ratio of Key Reactants | 1 : 1.08 (Substrate : Bromine) | 1 : 11.9 (Substrate : MnO₂) |
| Solvent | Concentrated Sulfuric Acid | Dichloromethane (DCM) |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) | Reflux (~40 °C) |
| Reaction Time | 12-16 hours | 24-48 hours |
| Purification Method | Vacuum Distillation or Column Chromatography | Recrystallization or Column Chromatography |
| Expected Yield | 75-85% | 70-80% |
| Final Product | 6-Bromo-2-chloro-3-methylpyridine | This compound |
Disclaimer: The provided protocol is a proposed synthetic route based on established chemical literature for analogous compounds and has not been experimentally validated for large-scale synthesis. Optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may be necessary to achieve the desired yield and purity. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2-chloronicotinaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Bromo-2-chloronicotinaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard choice of stationary phase for the purification of this compound is silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.
Q2: What is a good starting mobile phase for the purification?
A2: A common mobile phase system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A good starting point for Thin Layer Chromatography (TLC) analysis is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The polarity of the mobile phase can then be adjusted based on the TLC results to achieve optimal separation.
Q3: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?
A3: Tailing is a common issue when purifying pyridine derivatives on silica gel. This is often due to the interaction of the basic nitrogen atom with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume), to your mobile phase. This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Q4: How can I determine the correct solvent mixture for my column?
A4: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate. This generally provides the best separation during column chromatography. You can screen different ratios of your chosen solvents (e.g., hexanes:ethyl acetate) to find the one that gives the target Rf value.
Q5: What are the potential impurities I should be trying to separate?
A5: Potential impurities depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation or incomplete halogenation), and residual solvents. It is advisable to analyze the crude reaction mixture by TLC or another analytical technique to identify the number and polarity of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC to achieve a larger difference in Rf values between the product and impurities.- Use a less polar solvent system for better separation.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough.- Compound may be degrading on the silica gel. | - Increase the proportion of the polar solvent in your mobile phase.- Check the stability of your compound on a silica TLC plate by spotting and letting it sit for an extended period before eluting. If degradation is observed, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[1] |
| Peak Tailing | - Interaction of the basic pyridine nitrogen with acidic silica gel. | - Add 0.1-1% triethylamine to the mobile phase to improve peak shape. |
| Low Recovery of Product | - Compound is irreversibly adsorbed onto the column.- Product is spread across too many fractions. | - Add a basic modifier like triethylamine to the eluent.- Collect smaller fractions and carefully monitor by TLC to avoid discarding fractions containing the product.- Ensure the compound is stable on silica gel. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform and bubble-free slurry. Allow the silica to settle completely before running the column. |
Experimental Protocol: Column Chromatography of this compound
This is a general starting protocol that should be optimized based on TLC analysis of your specific crude material.
1. Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, for reducing tailing)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
Collection tubes/flasks
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Based on prior TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. For example, begin with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and prepare mixtures of increasing polarity (e.g., 90:10, 85:15).
-
If peak tailing is observed on the TLC, add 0.1-1% triethylamine to the prepared mobile phases.
3. Column Packing (Wet Slurry Method):
-
Secure the column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, make a slurry of the silica gel in the least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the initial, least polar mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by switching to solvent mixtures with a higher proportion of ethyl acetate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides a guide for developing an appropriate solvent system based on TLC analysis. The goal is to achieve an Rf value of ~0.2-0.3 for this compound.
| Mobile Phase Composition (Hexanes:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Observation & Action |
| 95:5 | < 0.1 | Too low. Increase polarity. |
| 90:10 | 0.1 - 0.2 | Getting closer. May be suitable for good separation. |
| 85:15 | ~0.25 | Potentially optimal for column chromatography. |
| 80:20 | 0.3 - 0.4 | May be too high, leading to poorer separation. |
| 70:30 | > 0.5 | Too high. Decrease polarity. |
Note: These are estimated values and the optimal ratio will need to be determined experimentally.
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 6-Bromo-2-chloronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloronicotinaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide & FAQs
General Questions
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the directed ortho-metalation (DoM) of 2-chloro-6-bromopyridine. This involves deprotonation at the C-3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF).
Low or No Product Yield
Q2: My reaction yields little to no this compound. What are the likely causes?
A2: Low or no yield can stem from several factors:
-
Inactive Lithiating Agent: The Lithium Diisopropylamide (LDA) may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or properly stored LDA.
-
Insufficiently Anhydrous Conditions: Organolithium reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use.
-
Incorrect Reaction Temperature: The lithiation step is typically performed at -78 °C to ensure the stability of the lithiated intermediate and prevent side reactions. Temperatures that are too high can lead to decomposition or unwanted side reactions.[1][2]
-
Poor Quality Starting Material: The 2-chloro-6-bromopyridine starting material may contain impurities that interfere with the reaction.
Q3: I am observing a significant amount of unreacted 2-chloro-6-bromopyridine. How can I improve conversion?
A3: To improve the conversion of your starting material:
-
Check LDA Stoichiometry: Ensure you are using a slight excess of LDA (typically 1.1 to 1.5 equivalents) to drive the deprotonation to completion.
-
Increase Reaction Time: While the lithiation is often rapid, extending the reaction time at -78 °C before adding DMF may improve the yield.
-
Verify Reagent Addition Order: The standard procedure involves the slow addition of the base (LDA) to the solution of 2-chloro-6-bromopyridine at -78 °C.
Presence of Impurities and Side Products
Q4: My final product is contaminated with a significant amount of 2-chloro-6-butylpyridine. What is causing this?
A4: The formation of 2-chloro-6-butylpyridine suggests that you may be using n-butyllithium (n-BuLi) as the base. Unlike the hindered base LDA, n-BuLi can act as a nucleophile and add to the pyridine ring, which is a known issue in the reactions of organolithiums with pyridines.[1] To avoid this, it is highly recommended to use a non-nucleophilic, sterically hindered base such as LDA or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1]
Q5: I have isolated a byproduct that appears to be an isomer of my target molecule. What could it be?
A5: The most likely isomeric byproduct is 6-Bromo-2-chloro-5-nicotinaldehyde. This would result from the lithiation occurring at the C-5 position instead of the desired C-3 position. Although the chloro group at C-2 strongly directs the lithiation to the C-3 position, some lithiation at C-5 can occur, especially if the reaction conditions are not optimal.
Q6: My mass spectrometry analysis indicates the presence of a compound with a mass corresponding to the loss of bromine and the addition of a formyl group. What is this side product?
A6: This impurity is likely 2-chloro-6-formylpyridine. This can arise from a side reaction known as lithium-halogen exchange, where the organolithium reagent swaps with the bromine atom instead of deprotonating the C-3 position. Using a hindered amide base like LDA minimizes this possibility compared to alkyllithiums.
Q7: TLC analysis shows multiple spots, and purification by column chromatography is proving difficult. What are some common byproducts to anticipate?
A7: Besides the isomers and nucleophilic addition products mentioned above, other potential side products include:
-
Diformylated products: If an excess of the formylating agent is used or if the reaction conditions are not well-controlled, diformylation could occur, although this is less common.
-
Products from reaction with the solvent: If using n-BuLi in THF at temperatures above -78 °C, the base can deprotonate the solvent, leading to a cascade of side reactions.[3]
Experimental Protocols & Data
Experimental Protocol: Synthesis of this compound via Ortho-metalation
This protocol is a representative procedure based on established methods for the ortho-lithiation and formylation of dihalopyridines.
1. Reagent Preparation:
-
Prepare a solution of Lithium Diisopropylamide (LDA) by slowly adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen). Stir for 30 minutes before use.
2. Lithiation:
-
In a separate, oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 2-chloro-6-bromopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution dropwise to the 2-chloro-6-bromopyridine solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
3. Formylation (Quenching):
-
Slowly add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours.
4. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively published, the following table provides typical parameters and expected outcomes based on analogous reactions reported in the literature.
| Parameter | Value/Range | Notes |
| Starting Material | 2-chloro-6-bromopyridine | Purity >98% recommended |
| Base | Lithium Diisopropylamide (LDA) | 1.1 - 1.5 equivalents |
| Formylating Agent | N,N-Dimethylformamide (DMF) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |
| Lithiation Temperature | -78 °C | Critical for stability |
| Reaction Time | Lithiation: 1-2 h; Formylation: 1-2 h | Monitor by TLC |
| Expected Yield | 60-80% | Highly dependent on conditions |
| Purity (post-column) | >97% | --- |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for addressing low reaction yields.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Technical Support Center: Managing Impurities in 6-Bromo-2-chloronicotinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during chemical reactions involving 6-Bromo-2-chloronicotinaldehyde.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common issues encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low Yield of the Desired Cross-Coupling Product
Low or no yield of the desired product is a frequent challenge. The following flowchart outlines a systematic approach to troubleshoot this issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate purification and reduce overall yield. This guide helps in identifying and mitigating common impurities.
| Impurity Type | Potential Cause | Suggested Action |
| Homocoupling Product (Biaryl of boronic acid) | Presence of oxygen, use of Pd(II) precatalyst without efficient reduction.[1][2] | Thoroughly degas all solvents and the reaction mixture. Use a direct Pd(0) source or ensure efficient in-situ reduction of the Pd(II) precatalyst.[1][3] |
| Dehalogenated Starting Material (2-Chloronicotinaldehyde) | Presence of protic sources (e.g., water, alcohols) in excess, certain bases or additives. | Use anhydrous solvents and reagents. Screen different bases; for instance, anhydrous K3PO4 may be preferable to aqueous bases in some cases. |
| Over-oxidized Product (6-Bromo-2-chloronicotinic acid) | Presence of residual oxidant from starting material synthesis, or air oxidation of the aldehyde. | Ensure the starting this compound is pure. Maintain an inert atmosphere throughout the reaction and work-up. |
| Hydrolyzed Aldehyde | Exposure to water, especially under non-neutral pH conditions. | Minimize contact with water during work-up and purification. Use neutral or slightly acidic wash conditions if possible. |
| Residual Palladium Catalyst | Strong coordination of palladium to the pyridine nitrogen of the product.[4] | Treat the crude product with a palladium scavenger (e.g., thiol-functionalized silica, activated carbon).[4] Optimize crystallization conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura coupling with this compound?
A1: The most frequently observed impurities include the homocoupling product of the boronic acid, the dehalogenated starting material (2-chloronicotinaldehyde), and residual palladium catalyst.[1] Depending on the reaction conditions and work-up, you might also see the over-oxidized product (6-bromo-2-chloronicotinic acid) or the hydrolyzed aldehyde.
Q2: My reaction is sluggish or stalls. Could the pyridine moiety be the problem?
A2: Yes, the nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning".[3] This is a known issue with pyridine-containing substrates in cross-coupling reactions.[3] To mitigate this, you can try using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle over catalyst deactivation.[5]
Q3: How can I best remove the residual palladium catalyst from my product?
A3: Due to the coordinating ability of the pyridine nitrogen, removing the final traces of palladium can be challenging.[4] A multi-step approach is often most effective. After initial filtration through celite to remove heterogeneous palladium black, treatment of the crude product solution with a palladium scavenger is recommended.[4] Common scavengers include silica- or polymer-bound thiols, amines, or activated carbon.[4] Subsequent column chromatography and/or crystallization can further reduce palladium levels.[4]
Q4: What analytical techniques are best for monitoring the reaction and identifying impurities?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring reaction progress. For detailed impurity profiling and structural confirmation of byproducts, High-Performance Liquid Chromatography (HPLC) with a UV detector and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are the most powerful tools.[1]
Q5: I am observing significant amounts of the homocoupling byproduct. What is the primary cause and how can I prevent it?
A5: Homocoupling of the boronic acid is often promoted by the presence of molecular oxygen in the reaction mixture.[1] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then catalyze the homocoupling pathway.[1] The most effective preventative measure is to ensure rigorous degassing of all solvents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also be beneficial compared to Pd(II) precatalysts that require in-situ reduction.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Add the anhydrous, degassed solvent via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst. Wash the celite pad with the same solvent.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Removal of Residual Palladium Catalyst
This protocol outlines a general procedure for reducing palladium contamination in the final product.
Materials:
-
Crude product containing residual palladium
-
Palladium scavenger (e.g., SiliaMetS® Thiol, activated carbon)[4]
-
An appropriate solvent (e.g., THF, toluene, ethyl acetate)
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the palladium scavenger (typically 5-10 wt% relative to the crude product).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-18 hours.
-
Filter the mixture through a pad of celite to remove the scavenger. Wash the pad with fresh solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze the purified product for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Impurity Profile Management
The following diagram illustrates the logical flow for managing the key impurities discussed.
Caption: Logical workflow for impurity management.
References
improving the stability of 6-Bromo-2-chloronicotinaldehyde in solution
This technical support center provides guidance on improving the stability of 6-Bromo-2-chloronicotinaldehyde in solution. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guide
Unstable solutions of this compound can lead to inconsistent experimental results. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown over time. | Oxidation of the aldehyde group, degradation of the pyridine ring, or reaction with impurities. | Prepare solutions fresh and use immediately. Store solutions in the dark and under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and degas them before use. |
| Precipitate forms in the solution. | Poor solubility, change in temperature, or reaction with components of the solution leading to insoluble byproducts. | Ensure the compound is fully dissolved. Consider using a different solvent or a co-solvent system. Store the solution at a constant temperature as recommended.[1] |
| Inconsistent analytical results (e.g., HPLC, NMR). | Degradation of the compound in the analytical sample or during the experiment. | Prepare analytical samples immediately before analysis. Use a mobile phase or solvent system in which the compound is known to be stable, even for a short period. |
| Low reaction yield when using the compound. | The compound may have degraded in the stock solution before being added to the reaction mixture. | Always use a freshly prepared solution of this compound for reactions. If a stock solution must be used, perform a quick purity check (e.g., TLC) before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1] This minimizes degradation from atmospheric moisture and oxygen.
Q2: In which solvents is this compound most stable?
Q3: How can I quickly assess the stability of my solution?
A3: A simple way to assess stability is by monitoring the solution's color. A change from colorless to yellow or brown suggests degradation. For a more quantitative assessment, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new spots or peaks, which would indicate the formation of degradation products.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While not empirically determined for this specific molecule, potential degradation pathways for this compound in solution include:
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it into a carboxylic acid.
-
Hydrolysis: In the presence of water, the halogen substituents on the pyridine ring could undergo nucleophilic substitution.
-
Photodegradation: Exposure to light, especially UV light, can promote the degradation of aromatic compounds.
Q5: Are there any materials I should avoid when working with this compound?
A5: Avoid strong oxidizing agents, as they can react with the aldehyde group.[2][3] Also, be cautious with strong nucleophiles, which could displace the bromo or chloro substituents. Do not store solutions in containers that are not tightly sealed, as this can lead to solvent evaporation and exposure to air and moisture.
Experimental Protocols
To quantitatively assess the stability of this compound in your specific experimental conditions, the following protocol for a stability study can be adapted.
Protocol: Solution Stability Assessment using HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several amber vials, cap them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute it to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified and its area recorded.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), take an aliquot from one of the stored vials.
-
Prepare and analyze the sample by HPLC as described above.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (Time = 0) peak area.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Data Presentation
The results of the stability study can be summarized in the following tables:
Table 1: Stability of this compound in [Solvent Name] at [Temperature]
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining | Observations (e.g., color change) |
| 0 | 100% | ||
| 1 | |||
| 3 | |||
| 6 | |||
| 12 | |||
| 24 |
Table 2: Comparison of Stability in Different Solvents at [Temperature]
| Solvent | % Remaining after 24 hours |
| [Solvent A] | |
| [Solvent B] | |
| [Solvent C] |
Visualizations
The following diagrams illustrate the experimental workflow for the stability assessment and a logical troubleshooting guide.
Caption: Experimental workflow for assessing the solution stability of this compound.
Caption: Troubleshooting logic for addressing instability issues with this compound solutions.
References
troubleshooting failed reactions involving 6-Bromo-2-chloronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloronicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents at the 6-position (C-Br bond).[1][2] This reaction is favored for its mild conditions and the low toxicity of boron reagents.[3]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines at the 6-position.[4][5]
-
Sonogashira Coupling: To couple the pyridine ring with terminal alkynes.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2-position can be displaced by strong nucleophiles, often after the more reactive C-Br bond has been functionalized.[8][9]
Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at the 6-position or the chlorine at the 2-position?
A2: The Carbon-Bromine (C-Br) bond at the 6-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions.[8] This allows for selective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations. The reactivity order for halides in these reactions is generally I > OTf > Br >> Cl.[1]
Q3: Can the aldehyde group interfere with my cross-coupling reaction?
A3: Yes, the aldehyde group can influence the reaction. While many modern cross-coupling protocols are tolerant of aldehyde functionalities, potential issues include:
-
Coordination to the catalyst: The aldehyde oxygen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3]
-
Side reactions with bases: Strong bases can react with the aldehyde through pathways like aldol condensation. Using milder bases such as K₂CO₃ or K₃PO₄ is often recommended to avoid these unwanted reactions.[3]
-
Reduction of the aldehyde: Under certain conditions, especially with hydride sources, the aldehyde can be reduced to an alcohol.[10][11][12]
It is generally not necessary to protect the aldehyde group, but careful selection of reaction conditions is crucial.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Q: I am not observing any product formation in my Suzuki coupling reaction with this compound. What are the likely causes and how can I fix it?
A: Low to no conversion in Suzuki coupling is a common problem, often stemming from issues with the catalyst, base, or solvent system. The inherent lower reactivity of chloropyridines, even at the C-Br bond, can be a contributing factor.[13] Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Quantitative Data Summary: Recommended Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PEPPSI™-IPr | Standard catalysts may be insufficient; bulky, electron-rich ligands are often required.[13][14] |
| Ligand | SPhos, XPhos, RuPhos | These promote the formation of the active monoligated palladium(0) species.[13] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are effective in activating the boronic acid.[13] |
| Solvent | Dioxane/water, Toluene/water | A mixture of an organic solvent and water is often optimal.[1][13] |
| Temperature | 80-120 °C | Higher temperatures can increase the rate of oxidative addition and transmetalation.[13] |
Issue 2: Presence of Significant Side Products
Q: My reaction is proceeding, but I am observing significant amounts of side products like homocoupled starting materials and dehalogenated product. How can I minimize these?
A: The formation of side products is a common issue in cross-coupling reactions. Understanding the pathways that lead to these impurities is key to mitigating them.
Common Side Reactions and Solutions
| Side Product | Formation Pathway | Troubleshooting Steps |
| Homocoupling | Coupling of two molecules of the boronic acid or two molecules of the aryl halide. Often promoted by the presence of oxygen.[3][8] | - Ensure the reaction is performed under strictly anaerobic conditions.[3] - Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source.[3] - Employ bulky, electron-rich phosphine ligands.[3] |
| Dehalogenation | Reduction of the C-Br bond to a C-H bond. | - Use high-purity reagents and solvents. - Ensure the absence of water and other proton sources if not part of the solvent system. |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid by a proton source before transmetalation.[8] | - Use anhydrous solvents and reagents where possible.[13] - Employ a weaker or less nucleophilic base.[13] - Consider using more stable boronic esters (e.g., pinacol esters).[3][13] |
| Di-substitution | Reaction at both the C-Br and C-Cl positions. | - Carefully control stoichiometry (use a slight excess, e.g., 1.1 equivalents, of the coupling partner).[8] - Reduce reaction temperature and/or time to favor reaction at the more reactive C-Br bond.[8] |
Logical Relationship of Side Product Formation
Caption: Factors leading to common side products.
Issue 3: Unwanted Reaction at the Aldehyde Group
Q: I am observing the reduction of the aldehyde to an alcohol or other unwanted reactions at this position. How can I prevent this?
A: The aldehyde group is susceptible to both reduction and nucleophilic attack. Protecting the aldehyde is an option, but often, careful selection of reagents can prevent these side reactions.
Troubleshooting Aldehyde Side Reactions
-
Unwanted Reduction: The most common reducing agents for aldehydes are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[10][11][12] Ensure that your reaction conditions do not inadvertently generate hydride species. If a boronic acid derivative is used, be mindful of potential impurities that could act as reducing agents.
-
Reaction with Strong Bases: Strong, nucleophilic bases can attack the aldehyde carbonyl. To avoid this, use non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][13]
-
Clemmensen and Wolff-Kishner Reductions: These reactions completely reduce the carbonyl to a methylene (CH₂) group under acidic (Clemmensen) or basic (Wolff-Kishner) conditions.[15][16] Ensure your reaction conditions do not resemble these, for example, by using zinc amalgam in strong acid or hydrazine with a strong base at high temperatures.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Preparation: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).[14]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), and a non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%) and a suitable ligand if not using a precatalyst.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture, typically between 80-110 °C, until completion.
-
Workup: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by flash chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling of 6-Bromo-2-chloronicotinaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloronicotinaldehyde. The content is designed to address specific issues encountered during palladium-catalyzed cross-coupling reactions and to guide catalyst selection for achieving desired selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C–I > C–Br > C–OTf > C–Cl.[1][2][3] For this compound, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This inherent difference allows for chemoselective functionalization at the C-6 position while leaving the C-2 chloro-substituent available for subsequent transformations.[1]
Q2: Which factors control the site-selectivity in the cross-coupling of dihalopyridines?
A2: Site-selectivity is primarily dictated by the relative reactivity of the C-X bonds. However, it can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent.[4][5] For 2,6-dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the more reactive halide.[5] While C-Br is more reactive than C-Cl, bulky and electron-rich ligands can sometimes alter the conventional selectivity.[4][6]
Q3: Can I achieve cross-coupling at the C-2 (C-Cl) position?
A3: Yes, but it is more challenging and typically performed after the more reactive C-Br bond has been functionalized. Cross-coupling of aryl chlorides requires more specialized and highly active catalyst systems.[3][7] These systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[3][8] More forcing conditions, such as higher reaction temperatures, may also be necessary.[3]
Q4: Which cross-coupling reaction is most suitable for this substrate?
A4: The choice depends on the desired coupling partner.
-
Suzuki-Miyaura Coupling : Often preferred due to the low toxicity of boronic acid reagents and generally mild conditions. It is highly versatile for introducing aryl, heteroaryl, or vinyl groups.[9][10]
-
Heck Coupling : Ideal for coupling with alkenes to form substituted vinylpyridines.[11][12][13]
-
Sonogashira Coupling : Used for coupling with terminal alkynes to introduce alkynyl moieties. This reaction can be performed under mild, copper-free conditions to avoid alkyne homocoupling.[9][14][15]
Troubleshooting Guides
This section addresses common problems encountered during the cross-coupling of this compound.
Issue 1: Low or No Yield in Selective C-6 (C-Br) Coupling
Question: I am attempting a Suzuki-Miyaura coupling at the 6-position of this compound but see very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low yields often stem from an inappropriate catalyst system, catalyst inhibition, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species, or the chosen ligand may be unsuitable.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic turnover.[9][16]
-
Solution: Use ligands that are less susceptible to displacement, such as bulky biaryl phosphine ligands. Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can also compensate for deactivation.[9]
-
-
Ineffective Base or Solvent: The base may not be strong enough to promote transmetalation, or the solvent may not be appropriate.
-
Reagent Degradation: Boronic acids can be unstable and undergo protodeboronation, especially at higher temperatures.[16][17]
-
Solution: Use fresh, high-purity boronic acids. Alternatively, consider using more stable boronate esters, such as pinacol or MIDA esters.[9]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant side products, such as the homocoupled boronic acid and debrominated starting material. How can I minimize these?
Answer: Side reactions become competitive when the desired cross-coupling pathway is slow or when reaction conditions promote them.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen or by Pd(II) species if a Pd(II) precatalyst is not efficiently reduced.[9][17]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[9] Using a direct Pd(0) source like Pd(PPh₃)₄ or a precatalyst system known for rapid reduction (e.g., Pd₂(dba)₃ with a phosphine ligand) can minimize this.[9] Using a weaker base like K₃PO₄ or CsF can also help.[9]
-
-
Protodehalogenation (Debromination): The replacement of the bromine atom with hydrogen can occur if the transmetalation step is slow relative to catalyst decomposition pathways.[18]
-
Solution: Optimize the catalyst system to accelerate the catalytic cycle. Using a stronger base or a different solvent can sometimes favor the desired coupling over decomposition.[18]
-
Comparative Data for Catalyst Selection
The selection of a catalyst system is critical for achieving high yield and selectivity. The tables below summarize representative systems for various cross-coupling reactions on dihalopyridine substrates.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Selectivity (C-Br vs C-Cl) | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High for C-Br | Good to Excellent | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High for C-Br | Excellent | [9][17] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | High for C-Br | Good | [8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | High for C-Br | Excellent | [17] |
| Pd-PEPPSI-IPr | - | Na₂CO₃ | Dioxane/H₂O | 100 | Can favor C-Cl under specific conditions | Moderate to Good |[4] |
Table 2: Catalyst Systems for Heck and Sonogashira Coupling
| Reaction | Catalyst Precursor | Ligand / Additive | Base | Solvent | Temp. (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Heck | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | Good | [11] |
| Heck | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 100 | Moderate to Good | [11] |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | Good to Excellent | [1] |
| Sonogashira (Cu-free) | Pd(PPh₃)₄ | - | DIPA | Toluene | 70 | Good |[9][15] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[16]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Sonogashira Coupling at the C-6 Position
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Degassed triethylamine (Et₃N) and DMF (e.g., 1:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon).
-
Add the degassed DMF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at 60-80 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Catalyst Selection and Reaction Workflow
The choice of catalyst and reaction conditions depends on the desired transformation, whether it is a selective coupling at the C-Br bond or a sequential coupling first at C-Br and then at C-Cl.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-2-chloronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during experiments involving 6-Bromo-2-chloronicotinaldehyde, with a focus on the critical role of solvents in directing reactivity and reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro and 6-bromo positions of the pyridine ring are susceptible to nucleophilic aromatic substitution. The choice of solvent can significantly influence the reaction rate and selectivity.
Troubleshooting Guide & FAQs
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Q1: My SNAr reaction is very slow or not proceeding to completion. | 1. Inappropriate solvent polarity: Protic solvents can solvate the nucleophile, reducing its reactivity. 2. Low reaction temperature: Insufficient thermal energy for the reaction to overcome the activation barrier. 3. Poor solubility of reactants: The nucleophile or substrate may not be fully dissolved. | 1. Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile can accelerate SNAr reactions by solvating the cation of the nucleophile's salt while leaving the anion more "naked" and nucleophilic.[1] 2. Increase the reaction temperature: Heating the reaction mixture often increases the reaction rate. 3. Choose a solvent that dissolves all components: Ensure homogeneity of the reaction mixture. |
| Q2: I am observing a mixture of products from substitution at the 2- and 6-positions. | 1. Similar reactivity of C-Cl and C-Br bonds: In SNAr on pyridinium ions, the reactivity of 2-chloro and 2-bromo substituents can be very similar.[2][3] 2. Reaction conditions favoring non-selective substitution. | 1. Solvent tuning for selectivity: While challenging, systematically screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) may reveal conditions that favor substitution at one position over the other. 2. Consider steric effects: A bulkier nucleophile might show a preference for the less sterically hindered position. |
| Q3: How does water content affect my SNAr reaction? | Presence of water in aprotic solvents: Water is a protic solvent and can decrease the reactivity of the nucleophile through hydrogen bonding. | Use anhydrous solvents: Ensure that the aprotic solvent used is dry to maximize the nucleophilicity of the attacking species. |
Experimental Protocol: General Procedure for Amination
Objective: To substitute the 2-chloro or 6-bromo position with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Illustrative Data on Solvent Effects in SNAr
The following table, based on general principles of SNAr reactions, illustrates the expected trend of solvent effects.
| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Toluene | 2.4 | Slow | Non-polar, poor at stabilizing the charged intermediate. |
| THF | 7.6 | Moderate | Moderately polar, can solvate cations. |
| Acetonitrile | 37.5 | Fast | Polar aprotic, effectively solvates cations, leaving the nucleophile highly reactive.[1] |
| DMF | 38.3 | Very Fast | Highly polar aprotic solvent, excellent for SNAr reactions. |
| DMSO | 46.7 | Very Fast | Highly polar aprotic solvent, strongly promotes SNAr reactions. |
| Methanol | 32.7 | Slow to Moderate | Protic solvent, can solvate and deactivate the nucleophile through hydrogen bonding.[4] |
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond at the 6-position is generally more reactive than the carbon-chlorine bond at the 2-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Troubleshooting Guide & FAQs
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Q1: Low to no yield in my Suzuki coupling. | 1. Catalyst inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[5] 2. Poor choice of solvent/base combination: The base may not be soluble or active enough in the chosen solvent. 3. Oxygen contamination: The Pd(0) catalyst is sensitive to oxygen. | 1. Use bulky, electron-rich ligands: Ligands like SPhos or XPhos can promote the reaction and shield the palladium center.[6] 2. Use a biphasic solvent system: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective, as it can help dissolve both the organic substrate and the inorganic base.[6] 3. Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas.[5] |
| Q2: I am observing significant protodeboronation of my boronic acid. | 1. Presence of excess water or protic sources. 2. High reaction temperature or prolonged reaction time. [7] | 1. Use anhydrous solvents if the chosen base allows. 2. Use a more stable boronic ester (e.g., pinacol ester). [7] 3. Optimize temperature and reaction time. |
| Q3: The reaction is sluggish and requires high temperatures. | Low reactivity of the C-Br bond: While more reactive than the C-Cl bond, it may still require forcing conditions. | Screen different solvent systems: The choice of solvent can influence the reaction rate. For challenging substrates, polar aprotic solvents like DMF can sometimes be effective, although they may also promote side reactions.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To selectively couple an aryl or vinyl group at the 6-position.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with stirring.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, extract with an organic solvent, dry, and purify.
Illustrative Data on Solvent Effects in Suzuki Coupling of Halopyridines
The following table provides a summary of common solvent systems and their impact on the Suzuki coupling of bromopyridines, which is applicable to this compound.
| Solvent System | Typical Base | Expected Yield | Rationale & Comments |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄ | Good to Excellent | A widely used system that effectively dissolves both organic and inorganic reagents.[5] |
| Toluene / H₂O | K₃PO₄, Cs₂CO₃ | Good to Excellent | Often used with bulky, electron-rich ligands. Can sometimes suppress side reactions. |
| THF / H₂O | Na₂CO₃, K₂CO₃ | Moderate to Good | Another effective ethereal solvent system. |
| DMF | K₂CO₃, CsF | Variable | Can be effective for less reactive substrates but may lead to more side reactions.[8] |
Horner-Wadsworth-Emmons (HWE) Reaction
The aldehyde functional group of this compound can be converted to an alkene, typically with high (E)-selectivity, using a stabilized phosphonate ylide.
Troubleshooting Guide & FAQs
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Q1: Low yield of the desired alkene. | 1. Weak base: The base may not be strong enough to fully deprotonate the phosphonate ester. 2. Steric hindrance: The aldehyde is on a substituted pyridine ring, which might slow down the reaction. 3. Side reactions of the aldehyde. | 1. Use a stronger base: NaH is a common and effective base for HWE reactions.[9] 2. Increase reaction time or temperature: Allow more time for the reaction to proceed to completion. 3. Ensure anhydrous conditions: Moisture can quench the phosphonate carbanion. |
| Q2: Poor (E/Z) selectivity. | Reaction conditions favoring the (Z)-isomer: While the HWE reaction generally favors the (E)-isomer, certain conditions can lead to mixtures.[10] | Solvent choice: Aprotic solvents like THF or DME generally provide good (E)-selectivity.[9] Base and counterion: The choice of base can influence selectivity. For example, using LiCl with DBU or Et₃N can enhance (E)-selectivity. |
| Q3: The reaction is not going to completion. | Decomposition of the ylide: The phosphonate carbanion may not be stable under the reaction conditions. | Generate the ylide at low temperature: Form the carbanion at 0 °C or below before adding the aldehyde. Use a suitable solvent: THF and DME are common choices that stabilize the intermediate ylide.[9] |
Experimental Protocol: General Procedure for HWE Olefination
Objective: To synthesize an α,β-unsaturated ester from the aldehyde.
Materials:
-
This compound
-
Triethyl phosphonoacetate or other stabilized phosphonate ester (1.0-1.2 eq)
-
Base (e.g., NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF, DME)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phosphonate ester and anhydrous THF.
-
Cool the solution to 0 °C and carefully add the NaH in portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.[11]
Illustrative Data on Solvent Effects in HWE Reactions
The choice of solvent can influence the stereoselectivity of the HWE reaction.
| Solvent | Typical Base | Expected (E:Z) Ratio | Rationale |
| THF | NaH, KHMDS | High E-selectivity | Aprotic, effectively solvates the counter-ion, promoting the thermodynamic (E)-product.[9] |
| DME | NaH | High E-selectivity | Similar to THF, a good choice for promoting (E)-selectivity.[9] |
| Toluene | NaH | Good E-selectivity | Non-polar aprotic solvent, can be used but may result in lower solubility of intermediates. |
| DMF | K₂CO₃ | Variable | Polar aprotic solvent, can sometimes lead to decreased selectivity. |
Oxidation of the Aldehyde
The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. The choice of solvent is crucial for managing the reactivity of the oxidant and ensuring selectivity.
Troubleshooting Guide & FAQs
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Q1: Over-oxidation or side reactions on the pyridine ring. | Harsh reaction conditions: Strong oxidants in highly polar or acidic/basic media can lead to degradation of the starting material. | Use milder conditions: A buffered system, such as KMnO₄ in t-butanol with a NaH₂PO₄ buffer, can provide a milder oxidation environment.[12] Solvent choice: Using a less polar solvent like acetone can sometimes temper the reactivity of strong oxidants like KMnO₄.[13] |
| Q2: The reaction is incomplete. | Insufficient oxidant: Not enough oxidizing agent to convert all of the starting material. Low reactivity of the aldehyde. | Increase the equivalents of the oxidant. Screen different solvent systems: The solvent can influence the rate of oxidation. |
Experimental Protocol: General Procedure for Oxidation to Carboxylic Acid
Objective: To convert the aldehyde to the corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
t-Butanol and an aqueous NaH₂PO₄ buffer solution
Procedure:
-
Dissolve this compound in t-butanol.
-
Add the aqueous NaH₂PO₄ buffer solution.
-
Add a solution of KMnO₄ in water dropwise with vigorous stirring.
-
Stir the reaction at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate and extract the carboxylic acid product.[12]
Reduction of the Aldehyde
The aldehyde can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
Troubleshooting Guide & FAQs
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Q1: Incomplete reduction. | Decomposition of the reducing agent: Sodium borohydride can react with acidic protons in the solvent. Insufficient reducing agent. | Use an appropriate solvent: Protic solvents like methanol or ethanol are commonly used and are generally suitable for NaBH₄ reductions.[14] Increase the equivalents of NaBH₄. |
| Q2: Reduction of the halo-substituents. | Use of a strong reducing agent: Harsher reducing agents could potentially reduce the carbon-halogen bonds. | Use a mild reducing agent: Sodium borohydride is generally chemoselective for aldehydes and ketones in the presence of aryl halides. |
Experimental Protocol: General Procedure for Reduction to an Alcohol
Objective: To reduce the aldehyde to a primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
Procedure:
-
Dissolve this compound in methanol or ethanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product, dry the organic layer, and purify as needed.[15]
References
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Synthesis of 6-Bromo-2-chloronicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2-chloronicotinaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Controlling the reaction temperature is critical for the successful synthesis of this compound. Deviations can lead to reduced yield, increased impurity formation, and potential safety hazards. This guide addresses common temperature-related issues.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Insufficient reaction temperature: Many synthetic steps require a specific activation energy to proceed at an adequate rate. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring the reaction progress by TLC or LC-MS. Be cautious not to overshoot the optimal temperature, as this can lead to decomposition. |
| Reaction temperature too high: The desired product or intermediates may be unstable at elevated temperatures, leading to decomposition. | Reduce the reaction temperature. If the reaction is highly exothermic, ensure efficient cooling and consider a slower rate of reagent addition. For reactions requiring heating, establish a precise and stable heating method (e.g., oil bath with a temperature controller). | |
| Formation of Side Products | Side reactions due to excessive heat: Higher temperatures can promote undesired parallel reactions, such as polymerization, decomposition, or reactions with the aldehyde functional group. | Optimize the reaction temperature to be high enough for the main reaction to proceed efficiently but low enough to minimize side product formation. Consider performing a temperature scouting study to identify the optimal range. |
| Exothermic reaction runaway: Some reaction steps, particularly those involving strong reagents like organolithiums or during quenching, can be highly exothermic. Uncontrolled temperature spikes can lead to a cascade of side reactions and potentially hazardous situations. | Implement robust cooling protocols (e.g., ice-salt bath, dry ice/acetone bath). For larger scale reactions, ensure the cooling capacity of the reactor is sufficient. Add reagents dropwise or portion-wise to maintain a stable internal temperature. | |
| Incomplete Reaction | Reaction temperature too low: The reaction kinetics may be too slow at lower temperatures, resulting in incomplete conversion of starting materials within a practical timeframe. | Increase the reaction temperature cautiously while monitoring for the formation of byproducts. Alternatively, prolong the reaction time at the current temperature. |
| Starting Material Degradation | Sensitivity of starting materials to temperature: The starting materials themselves may be thermally labile. | Ensure that the initial steps of the reaction are carried out at a temperature that preserves the integrity of the starting materials. For exothermic reactions, pre-cooling the reaction vessel before adding reagents is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific synthetic route employed. Based on analogous reactions, different temperature profiles are recommended:
| Synthetic Route (Analogous) | Step | Recommended Temperature Range |
| Vilsmeier-Haack Reaction | Reagent Addition | 0 °C |
| Reaction | Room Temperature | |
| Sandmeyer Reaction | Diazotization | 0-5 °C |
| Halogen Substitution | 0-60 °C | |
| Lithiation & Formylation | Lithiation | -78 °C |
| Formylation | -78 °C to Room Temperature | |
| Oxidation of (6-bromo-2-chloropyridin-3-yl)methanol | Oxidation | Typically Room Temperature to mild heating |
It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: How can I effectively monitor the reaction temperature?
A2: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (if feasible and safe) to get an accurate reading of the internal temperature. For reactions in sealed vessels or under inert atmospheres, a thermocouple probe inserted through a septum or a dedicated port is recommended. An external temperature probe in the heating or cooling bath can provide a less accurate but still useful indication.
Q3: What are the potential side reactions related to improper temperature control?
A3: Improper temperature control can lead to several side reactions, including:
-
Over-bromination or chlorination: At higher temperatures, there is a risk of further halogenation on the pyridine ring if excess halogenating agents are present.
-
Decomposition: The aldehyde functional group can be sensitive to high temperatures, leading to decomposition or polymerization. In some syntheses, such as those involving organometallic intermediates, excessively high temperatures can trigger exothermic decomposition pathways.[1]
-
Reaction with the aldehyde group: At elevated temperatures, nucleophiles present in the reaction mixture may react with the aldehyde, leading to the formation of undesired byproducts.
Q4: Are there any safety concerns associated with temperature control in this synthesis?
A4: Yes. Exothermic reactions, if not properly cooled, can lead to a rapid increase in temperature and pressure, potentially causing the reaction to become uncontrollable and leading to a runaway reaction. This is particularly relevant for lithiation reactions and quenching procedures. Always have appropriate cooling and quenching strategies in place and perform reactions in a well-ventilated fume hood.
Experimental Protocol (Proposed)
The following is a proposed protocol for the synthesis of this compound via oxidation of (6-bromo-2-chloropyridin-3-yl)methanol. This protocol is based on general oxidation procedures for similar substrates and should be optimized for specific laboratory conditions.
Materials:
-
(6-bromo-2-chloropyridin-3-yl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Thermometer or thermocouple
Procedure:
-
To a solution of (6-bromo-2-chloropyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 12-24 hours at room temperature. If the reaction is sluggish, gentle heating to 30-40 °C can be applied. Maintain stable temperature control to avoid byproduct formation.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature control in the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Bromo-2-chloronicotinaldehyde and 6-Iodonicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, such as 6-Bromo-2-chloronicotinaldehyde and 6-iodonicotinaldehyde, are pivotal building blocks, offering versatile handles for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide presents an objective, data-driven comparison of the reactivity of these two key synthons, providing researchers, scientists, and drug development professionals with actionable insights for synthetic planning and optimization.
The fundamental difference in the reactivity of these compounds lies in the nature of the carbon-halogen bond. The generally accepted trend for reactivity in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy, which follows the order: C-I < C-Br < C-Cl.[1][2][3] This principle dictates that aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1][4] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-substituted compound.[5]
Quantitative Reactivity Comparison in Cross-Coupling Reactions
The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions. Where direct experimental data for the title compounds is not available, data for closely related analogues is provided to illustrate the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in 6-iodonicotinaldehyde is expected to lead to higher yields under milder conditions compared to this compound. For this compound, selective coupling at the more reactive C-Br position is anticipated.[4]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 6-Iodonicotinaldehyde (or analogue) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 2 | >90 (expected) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~75-85 (at C-Br) |
Note: Data is representative and based on general reactivity trends of iodo- and bromo-pyridines in Suzuki-Miyaura reactions.[3][6]
Table 2: Sonogashira Coupling
In the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, the enhanced reactivity of the C-I bond is also evident.[7][8]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 6-Iodonicotinaldehyde (or analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 / 4 | >95 (expected) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 / 12 | ~70-80 (at C-Br) |
Note: Data is extrapolated from typical Sonogashira reaction conditions for iodo- and bromo-pyridines.[5][9]
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds.[10] The reactivity trend holds, with the C-I bond being more susceptible to amination under milder conditions. Studies on 6-bromo-2-chloroquinoline, a related heterocyclic system, have demonstrated that selective amination at the C-Br position is achievable in the presence of a C-Cl bond.[11]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 6-Iodonicotinaldehyde (or analogue) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80 / 6 | >90 (expected) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 / 18 | ~80-90 (at C-Br) |
Note: Data is based on established protocols for Buchwald-Hartwig amination of halo-pyridines and related heterocycles.[5][11]
Experimental Protocols
Suzuki-Miyaura Coupling of a Halonicotinaldehyde (General Procedure)
To a solution of the halonicotinaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Halonicotinaldehyde (General Procedure)
A mixture of the halonicotinaldehyde (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol)) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. Anhydrous dioxane (5 mL) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Visualizing Reaction Pathways and Decision Making
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Sequential functionalization of this compound.
Caption: Decision workflow for selecting the appropriate halonicotinaldehyde.
Conclusion
The choice between this compound and 6-iodonicotinaldehyde is a strategic one, dictated by the specific requirements of the synthetic route. For rapid, high-yield reactions under the mildest possible conditions, 6-iodonicotinaldehyde is the superior choice due to the lability of the carbon-iodine bond.[1]
Conversely, this compound offers the distinct advantage of sequential and selective functionalization. The significant difference in reactivity between the C-Br and C-Cl bonds allows for a stepwise introduction of different substituents, providing a pathway to more complex and diverse molecular scaffolds. This di-halogenated compound can, therefore, be a more versatile building block for combinatorial library synthesis and the exploration of structure-activity relationships. Researchers must weigh the need for straightforward, high-reactivity coupling against the opportunities for intricate, multi-step synthetic strategies afforded by differential halogen reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 6-Bromo-2-chloronicotinaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a critical decision in the synthesis of novel chemical entities. 6-Bromo-2-chloronicotinaldehyde is a versatile building block, particularly in the construction of complex heterocyclic scaffolds through cross-coupling reactions. However, exploring alternative reagents can offer advantages in terms of reactivity, selectivity, cost, and availability. This guide provides an objective comparison of this compound with viable alternatives, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by established chemical principles and representative experimental data.
Executive Summary
This guide evaluates this compound against two primary alternatives: 2,6-Dichloronicotinaldehyde and 6-Bromo-2-fluoronicotinaldehyde . The core of the comparison lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl > F. This principle dictates that the carbon-bromine (C-Br) bond is more susceptible to oxidative addition to a palladium(0) catalyst than a carbon-chlorine (C-Cl) bond, which in turn is more reactive than a carbon-fluorine (C-F) bond. This difference in reactivity allows for selective functionalization of dihalogenated pyridines.
For this compound, the C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 2-position, enabling selective cross-coupling at the 6-position while leaving the 2-position available for subsequent transformations. In contrast, 2,6-Dichloronicotinaldehyde presents a greater challenge for selective mono-functionalization due to the similar reactivity of the two C-Cl bonds, often requiring more carefully controlled reaction conditions. 6-Bromo-2-fluoronicotinaldehyde offers a highly predictable reactivity profile, with the C-Br bond being vastly more reactive than the robust C-F bond.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the expected performance of this compound and its alternatives in Suzuki-Miyaura and Buchwald-Hartwig reactions based on established reactivity principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of these reagents, it allows for the introduction of aryl, heteroaryl, or vinyl substituents.
| Reagent | Expected Selectivity | Typical Reaction Conditions | Expected Yield for Mono-arylation |
| This compound | High for C-6 position | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °C | Good to Excellent |
| 2,6-Dichloronicotinaldehyde | Moderate to Low | Harsher conditions, bulkier/more electron-rich ligands (e.g., Buchwald ligands) may be needed for selectivity | Moderate to Good |
| 6-Bromo-2-fluoronicotinaldehyde | Excellent for C-6 position | Mild conditions, standard Pd catalysts | Excellent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted amino-pyridines.
| Reagent | Expected Selectivity | Typical Reaction Conditions | Expected Yield for Mono-amination |
| This compound | High for C-6 position | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), 90-110 °C | Good to Excellent |
| 2,6-Dichloronicotinaldehyde | Moderate to Low | More forcing conditions, specialized ligands may be required for selectivity | Moderate |
| 6-Bromo-2-fluoronicotinaldehyde | Excellent for C-6 position | Mild conditions, broad amine scope | Excellent |
Cost and Availability Analysis
A crucial factor in reagent selection is its cost and commercial availability. The following table provides an estimated cost comparison based on currently available market data for research quantities. Prices can vary significantly between suppliers and based on purity and quantity.
| Reagent | Typical Price Range (per gram) |
| This compound | $150 - $300 |
| 2,6-Dichloronicotinaldehyde | $100 - $200 |
| 6-Bromo-2-fluoronicotinaldehyde | $250 - $450 |
From a cost perspective, 2,6-Dichloronicotinaldehyde is the most economical option, while 6-Bromo-2-fluoronicotinaldehyde is the most expensive. The choice of reagent will therefore depend on a balance between cost, desired reactivity, and selectivity.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halonicotinaldehyde (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the halonicotinaldehyde (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., Xantphos, 5 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., toluene) is added, and the reaction mixture is heated to 90-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific goals of a synthetic campaign.
-
This compound offers a good balance of reactivity and cost, with the C-Br bond at the 6-position providing a reliable site for selective functionalization.
-
2,6-Dichloronicotinaldehyde is a more cost-effective option, but achieving high selectivity for mono-functionalization can be challenging and may require more extensive reaction optimization.
-
6-Bromo-2-fluoronicotinaldehyde , while the most expensive, provides the highest degree of selectivity for reactions at the 6-position due to the inertness of the C-F bond under typical cross-coupling conditions.
For researchers prioritizing high selectivity and predictable reactivity, 6-Bromo-2-fluoronicotinaldehyde is the superior choice. When cost is a primary concern and some degree of optimization is feasible, 2,6-Dichloronicotinaldehyde may be a suitable alternative. This compound remains a strong candidate for general applications where selective functionalization at the 6-position is desired with a moderate budget. Ultimately, the optimal reagent will be determined by a careful consideration of the project's specific requirements for reactivity, selectivity, and cost.
A Comparative Guide to the Purity Analysis of Synthesized 6-Bromo-2-chloronicotinaldehyde
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 6-Bromo-2-chloronicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The performance of HPLC is objectively compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, and speed. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Typical Purity Result | > 99.0% | > 99.0% | > 99.5% (with certified internal standard) |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 ng/mL | ~0.1% (impurity) |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.3 ng/mL | ~0.3% (impurity) |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Analysis Time | 15-20 minutes | 20-30 minutes | 10-15 minutes per sample |
| Specificity | Good, can be affected by co-eluting impurities | Excellent (mass fragmentation provides structural information) | Excellent (structure-specific signals) |
| Sample Derivatization | Not required, but can enhance sensitivity (e.g., with DNPH) | Often not required, but can improve volatility and peak shape | Not required |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method for the purity determination of this compound and the separation of its potential process-related impurities.
Potential Impurities: Based on common synthetic routes for halogenated nicotinic aldehydes, potential impurities may include:
-
Starting materials: e.g., 2,6-dibromo-3-methylpyridine
-
Over- or under-halogenated species: e.g., 2-chloro-6-hydronicotinaldehyde
-
Oxidation product: 6-Bromo-2-chloronicotinic acid
-
Reduction product: (6-Bromo-2-chloropyridin-3-yl)methanol
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 30% B
-
15.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, especially for volatile and thermally stable compounds. It provides excellent separation and structural information for impurity identification.
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of Dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei.
qNMR Protocol:
-
Spectrometer: 400 MHz or higher
-
Internal Standard: A certified reference material with a known purity, e.g., Maleic Anhydride. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in 0.75 mL of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
References
A Comparative Guide to the Synthetic Routes of 6-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 6-Bromo-2-chloronicotinaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail two plausible synthetic pathways, presenting experimental protocols, and quantitative data to facilitate an objective comparison.
Introduction
This compound is a substituted pyridine derivative whose structural features make it a valuable intermediate in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is crucial for its application in research and development. This guide outlines and compares two potential synthetic strategies: a route proceeding via the oxidation of a hydroxymethyl intermediate and a more direct, though less substantiated, formylation route.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.
| Parameter | Route A: Oxidation of (6-Bromo-2-chloropyridin-3-yl)methanol | Route B: Direct Formylation of 2-Bromo-6-chloropyridine |
| Starting Material | 6-Bromo-2-chloronicotinic acid | 2-Bromo-6-chloropyridine |
| Key Intermediates | (6-Bromo-2-chloropyridin-3-yl)methanol | Vilsmeier-Haack reagent |
| Overall Yield | Estimated ~75-85% | Not established |
| Number of Steps | 2 | 1 |
| Purity of Final Product | Expected to be high after purification | Unknown, potential for regioisomers |
| Key Reagents | Sodium borohydride, Boron trifluoride etherate, Manganese dioxide | Phosphorus oxychloride, Dimethylformamide |
| Reaction Conditions | Step 1: -10°C to 10°C; Step 2: Reflux | Typically 0°C to room temperature |
| Advantages | More predictable outcome based on analogous reactions, potentially higher purity. | Shorter synthetic route. |
| Disadvantages | Longer synthetic route. | Lack of experimental data for the specific substrate, potential for poor regioselectivity. |
Synthetic Route Diagrams
Experimental Protocols
Route A: Oxidation of (6-Bromo-2-chloropyridin-3-yl)methanol
This two-step route involves the reduction of the corresponding nicotinic acid to the alcohol, followed by oxidation to the desired aldehyde.
Step 1: Synthesis of (6-Bromo-2-chloropyridin-3-yl)methanol
This protocol is adapted from a similar reduction of 2-chloronicotinic acid.
-
Materials: 6-Bromo-2-chloronicotinic acid, Sodium borohydride (NaBH₄), Boron trifluoride etherate (BF₃·OEt₂), Tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
In a four-necked flask, suspend Sodium borohydride (80g) in anhydrous THF (500ml).
-
Cool the suspension to a temperature between -10°C and 0°C.
-
Slowly add Boron trifluoride etherate (590g) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the mixture for 5 minutes.
-
Add a solution of 6-Bromo-2-chloronicotinic acid in THF to the reaction mixture.
-
Allow the reaction to proceed, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-Bromo-2-chloropyridin-3-yl)methanol.
-
Step 2: Synthesis of this compound
This protocol is based on the oxidation of 2-chloronicotinyl alcohol.[1]
-
Materials: (6-Bromo-2-chloropyridin-3-yl)methanol, Manganese dioxide (MnO₂), Dichloromethane.
-
Procedure:
-
To a four-necked flask, add (6-Bromo-2-chloropyridin-3-yl)methanol and dichloromethane.
-
With stirring, add activated Manganese dioxide (approximately 2.2 equivalents).
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and filter off the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by cooling to induce crystallization, yielding this compound. A reported yield for the analogous oxidation of 2-chloronicotinyl alcohol is in the range of 86-88%.[1]
-
Route B: Direct Formylation of 2-Bromo-6-chloropyridine (Hypothetical)
This one-step route proposes the direct introduction of the aldehyde group onto the 2-Bromo-6-chloropyridine ring using a Vilsmeier-Haack reaction. It is important to note that this is a theoretical route, and its feasibility and regioselectivity have not been experimentally verified for this specific substrate in the reviewed literature.
-
Materials: 2-Bromo-6-chloropyridine, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), anhydrous.
-
Procedure:
-
In a reaction flask under an inert atmosphere, cool anhydrous DMF.
-
Slowly add phosphorus oxychloride dropwise while maintaining a low temperature (e.g., 0°C) to form the Vilsmeier reagent.
-
To this mixture, add 2-Bromo-6-chloropyridine.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is typically worked up by pouring the mixture onto ice and then neutralizing with a base (e.g., sodium hydroxide or sodium acetate solution).
-
The product would then be extracted with an organic solvent, dried, and purified.
-
Conclusion
Based on available literature for analogous reactions, Route A presents a more reliable and predictable pathway for the synthesis of this compound. While it involves two steps, the individual transformations are well-established for similar substrates, suggesting a higher likelihood of success and a purer final product. The oxidation of the alcohol intermediate with manganese dioxide is a mild and efficient method.[1]
Route B offers the advantage of being a one-step process. However, the lack of specific experimental data for the Vilsmeier-Haack formylation of 2-Bromo-6-chloropyridine introduces significant uncertainty. The directing effects of the bromo and chloro substituents could lead to a mixture of regioisomers, complicating purification and potentially lowering the yield of the desired product.
For researchers requiring a dependable synthesis of this compound, Route A is the recommended approach. Further investigation would be necessary to validate the feasibility and efficiency of the more direct Route B.
References
The Strategic Cost-Effectiveness of 6-Bromo-2-chloronicotinaldehyde in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the overall cost and efficiency of a drug discovery program. This guide provides a comparative analysis of 6-Bromo-2-chloronicotinaldehyde and its alternatives as building blocks in the synthesis of kinase inhibitors, with a focus on inhibitors of the PI3K/Akt signaling pathway.
The phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a pivotal pathway regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A prominent class of inhibitors targeting this pathway are those built around a pyrrolo[2,3-d]pyrimidine scaffold, exemplified by the clinical candidate AZD5363, a potent pan-Akt inhibitor. The synthesis of such complex heterocyclic systems relies on the judicious choice of halogenated pyridine or pyrimidine building blocks. This guide evaluates the cost-effectiveness of this compound in this context, comparing it with a key alternative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Comparative Analysis of Starting Material Costs
A primary consideration in drug discovery is the cost of key starting materials. This compound is a highly functionalized pyridine derivative that offers multiple reaction handles. However, its complex structure is reflected in its high cost. In contrast, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which already incorporates the core heterocyclic system of many target kinase inhibitors, is a more economical starting point.
| Building Block | Supplier | Purity | Price (USD/g) |
| This compound | ARK PHARM INC. | 95+% | $750.00 |
| ChemicalBook | - | ~$827.00 (converted from INR) | |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo Scientific | - | £15.00/5g (~$3.80/g) |
| Various | - | Varies, but generally significantly lower than this compound |
Synthetic Strategies and Experimental Data
The choice of starting material dictates the subsequent synthetic route. While this compound offers the potential for sequential, site-selective cross-coupling reactions, the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides a more direct path to the final product.
Experimental Workflow: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
The following diagram outlines a general synthetic workflow for the preparation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, highlighting the entry points for both this compound and its alternative.
As illustrated, Route B, starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is significantly more convergent, leading to a reduction in the number of synthetic steps and, consequently, a likely increase in overall yield and a decrease in manufacturing costs.
The PI3K/Akt Signaling Pathway
The therapeutic rationale for synthesizing inhibitors based on these scaffolds lies in their ability to modulate the PI3K/Akt signaling pathway. Understanding this pathway is crucial for designing effective drugs.
Inhibitors developed from the discussed building blocks typically target the ATP-binding pocket of Akt, preventing its activation and downstream signaling, thereby impeding cancer cell growth and survival.
Detailed Experimental Protocols
To provide a practical context, the following are generalized protocols for key reactions in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Pyrrolo[2,3-d]pyrimidine
This protocol is applicable for the functionalization of the pyrrolo[2,3-d]pyrimidine core, a key step in Route B.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a related halogenated derivative) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the halogenated pyrrolo[2,3-d]pyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrrolo[2,3-d]pyrimidine
This is another crucial C-N bond-forming reaction for elaborating the core structure.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated pyrrolo[2,3-d]pyrimidine, amine, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.
Conclusion
While this compound is a versatile building block, its high cost presents a significant barrier to its widespread use in large-scale drug discovery and development. For the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the more convergent and cost-effective approach starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is demonstrably superior. This alternative not only reduces the initial outlay for starting materials but also shortens the synthetic sequence, which can lead to higher overall yields and a more streamlined development process. For research and development professionals, a thorough evaluation of the cost and synthetic efficiency of key building blocks is paramount to the successful and economical progression of a drug discovery project.
Unveiling the Therapeutic Potential: A Comparative Guide to Bioactive Compounds Derived from 6-Bromo-2-chloronicotinaldehyde
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is relentless. 6-Bromo-2-chloronicotinaldehyde presents a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Due to the limited direct studies on its derivatives, this guide explores the biological activities of plausible compound classes that can be synthesized from this precursor: chalcones, imidazolopyridines, and pyrazolopyridines. By examining structurally related compounds, we provide a comparative overview of their potential anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
This guide offers a comprehensive comparison of these potential derivatives, presenting a logical workflow from synthesis to biological evaluation. All quantitative data are summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays. Visual diagrams created using Graphviz are included to illustrate synthetic pathways and biological mechanisms.
Synthetic Pathways from this compound
The aldehyde functional group of this compound is a key handle for various chemical transformations, allowing for the construction of diverse heterocyclic systems. The following diagrams illustrate plausible synthetic routes to chalcones, imidazolopyridines, and pyrazolopyridines.
Comparative Biological Activities
The following tables summarize the reported biological activities of chalcones, imidazolopyridines, and pyrazolopyridines derived from structurally similar precursors. This data provides a comparative insight into the potential therapeutic applications of derivatives of this compound.
Anticancer Activity
| Compound Class | Derivative/Substituents | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Chalcones | Pyridine-based chalcone 6c | Various | 0.38 - 0.45 | [1] |
| Pyridine-based chalcone 6f | Various | 0.38 - 0.45 | [1] | |
| Pyridine-based pyrazoline 7g | Leukemia, Lung, Colon, Ovarian, Renal, Prostate | LC50: 5.41 - 8.35 | [1] | |
| Imidazopyridines | Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast) | 45 | [2][3] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast) | 47.7 | [2][3] | |
| Imidazo[1,2-a]pyridine 12b | Hep-2, HepG2, MCF-7, A375 | 11 - 13 | [4] | |
| Pyrazolopyridines | Pyrazolo[3,4-c]pyridine derivative | MIA PaCa-2, PC-3, SCOV3 | 0.87 - 4.3 | [5] |
| Pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine 1 | HCC1937 (Breast), HeLa (Cervical) | - | [9] |
Antimicrobial Activity
| Compound Class | Derivative/Substituents | Microorganism | MIC (µg/mL) | Reference |
| Chalcones | Pyridine-based chalcone 4c | Staphylococcus aureus (MRSA) | 2 | [1] |
| Pyridine-based pyrazoline 6h | Neisseria gonorrhoeae | 8 | [1] | |
| Imidazopyridines | Imidazo[1,2-b]pyrazole-2-amine derivative 9 | Escherichia coli | 0.03 | [10] |
| Imidazo[1,2-b]pyrazole-2-amine derivative 9 | Pseudomonas aeruginosa | 0.49 | [10] | |
| Pyrazolopyridines | Pyrazolo[3,4-d]pyridazin derivative 7e,f | Gram-negative & Gram-positive bacteria, Fungi | <0.0024 - 0.31 | [11] |
| Pyrazole derivative 4 | Streptococcus pneumoniae | 0.06 | [10] | |
| Pyrazole derivative 4 | Escherichia coli | 0.98 | [10] |
Anti-inflammatory Activity
| Compound Class | Derivative/Substituents | Assay | Activity | Reference |
| Nicotinic Acid Derivatives | 2-Bromophenyl substituted nicotinic acid 4c | Carrageenan-induced paw edema | Significant reduction in edema | [6][12][13] |
| Nicotinic Acid Derivatives | Nicotinate derivative 4f | Carrageenan-induced paw edema | Potent in vivo activity | [14] |
Experimental Protocols
General Synthesis of Chalcones (Claisen-Schmidt Condensation)
A solution of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol is treated with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with water, and recrystallized from a suitable solvent to afford the pure chalcone derivative.[15][16]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The microbial suspension is then added to each well to a final concentration of approximately 5 x 10^5 CFU/mL. The plates are incubated at an appropriate temperature for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of the compounds is evaluated using the carrageenan-induced paw edema model in rats. The test compounds are administered orally or intraperitoneally at a specific dose. After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[6][14]
Signaling Pathways in Biological Activity
The biological activities of these compound classes are often attributed to their interaction with specific cellular signaling pathways. The following diagram illustrates a simplified overview of a common pathway implicated in cancer, which can be targeted by some of the discussed compounds.
Conclusion
While direct experimental data on the biological activity of compounds derived from this compound is currently scarce, this comparative guide highlights the significant potential of its plausible derivatives. The synthesis of chalcones, imidazolopyridines, and pyrazolopyridines from this starting material is feasible through established chemical reactions. The extensive research on structurally similar compounds demonstrates a broad spectrum of promising biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide serves as a valuable resource for researchers, providing a foundation for the design and synthesis of novel therapeutic agents based on the this compound scaffold. Further investigation into the direct derivatization of this compound and the biological evaluation of the resulting molecules is highly encouraged to unlock their full therapeutic potential.
References
- 1. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 13. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Spectroscopic Comparison of 6-Bromo-2-chloronicotinaldehyde and Its Positional Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of chemical intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 6-Bromo-2-chloronicotinaldehyde and its key positional isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification and characterization of these important building blocks in medicinal chemistry and organic synthesis.
Introduction to this compound and Its Isomers
This compound is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of the bromo, chloro, and formyl substituents on the pyridine ring is critical to its reactivity and the stereochemistry of subsequent products. Positional isomers of this compound, where these functional groups are arranged differently around the pyridine ring, exhibit distinct spectroscopic signatures. Accurate interpretation of these spectroscopic differences is essential for quality control, reaction monitoring, and structural confirmation.
This guide focuses on the spectroscopic characteristics of this compound and its isomers, providing a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and MS data.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and one of its isomers, 5-Bromo-4-chloronicotinaldehyde. Data for other isomers remains limited in publicly accessible sources.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| This compound | N/A | Data not publicly available. |
| 5-Bromo-4-chloronicotinaldehyde | N/A | Data not publicly available. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | N/A | Data not publicly available. |
| 5-Bromo-4-chloronicotinaldehyde | N/A | Data not publicly available. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not publicly available. | |
| 5-Bromo-4-chloronicotinaldehyde | 1702 | C=O Stretch (Aldehyde)[1] |
| 1580 | C=C Stretch (Aromatic)[1] | |
| 690 | C-Br Stretch[1] | |
| 540 | C-Cl Stretch[1] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | N/A | Expected around 220/222/224 | Data not publicly available. |
| 5-Bromo-4-chloronicotinaldehyde | ESI | Expected [M+H]⁺ | Data not publicly available.[1] |
Note: Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak in mass spectrometry will appear as a characteristic cluster of peaks.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of the solid sample is accurately weighed and dissolved in about 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
The solution is transferred to a clean, dry 5 mm NMR tube.[2]
-
If any solid particles are present, the solution is filtered through a pipette with a cotton or glass wool plug into the NMR tube to prevent magnetic field distortions.[2]
¹H NMR Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequency for proton detection.
-
A standard one-pulse sequence is typically used.
-
Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
The spectrometer is tuned for carbon-13 detection.
-
A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Solid Sample Preparation (Thin Film Method):
-
A small amount of the solid sample (approx. 50 mg) is placed in a vial or test tube.[3]
-
A few drops of a volatile solvent (e.g., methylene chloride or acetone) are added to dissolve the solid.[3]
-
A drop of the resulting solution is placed on a salt plate (e.g., KBr or NaCl).[3]
-
The solvent is allowed to evaporate, leaving a thin solid film of the sample on the plate.[3]
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder.
-
The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•) and inducing fragmentation.[1][4]
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This guide provides a foundational comparison of the spectroscopic properties of this compound and its isomers. While a complete dataset is not yet publicly available for all isomers, the provided data and experimental protocols offer a valuable resource for researchers working with these compounds. The distinct patterns observed in NMR, IR, and Mass Spectrometry are crucial for the unambiguous identification and differentiation of these structurally similar molecules, ensuring the integrity and success of synthetic chemistry endeavors. Further research to fully characterize all isomers would be a valuable contribution to the field.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-2-chloronicotinaldehyde
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative determination of 6-Bromo-2-chloronicotinaldehyde. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
This compound is a substituted pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds. Ensuring the purity and concentration of this intermediate is critical for the quality of the final active pharmaceutical ingredient (API). This guide details the experimental protocols and acceptance criteria for validating HPLC and GC methods for its analysis, providing a framework for selecting the most appropriate technique for a given application.
Comparison of Analytical Method Validation Parameters
The following tables summarize the validation parameters, typical acceptance criteria based on ICH guidelines, and hypothetical performance data for both an HPLC-UV and a GC-FID method for the analysis of this compound.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the analyte's retention time from blank or placebo. | No interfering peaks observed. | Pass |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 | Pass |
| Range | 80% - 120% of the target concentration. | 80 µg/mL - 120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (% RSD) | |||
| - Repeatability | RSD ≤ 2.0% | 0.85% | Pass |
| - Intermediate Precision | RSD ≤ 2.0% | 1.25% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL | Pass |
| Robustness | No significant impact on results from minor variations in method parameters. | Method is robust. | Pass |
Table 2: GC-FID Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the analyte's retention time from blank. | No interfering peaks observed. | Pass |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9992 | Pass |
| Range | 80% - 120% of the target concentration. | 0.8 mg/mL - 1.2 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% | Pass |
| Precision (% RSD) | |||
| - Repeatability | RSD ≤ 2.0% | 1.10% | Pass |
| - Intermediate Precision | RSD ≤ 2.0% | 1.45% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL | Pass |
| Robustness | No significant impact on results from minor variations in method parameters. | Method is robust. | Pass |
Visualizing the Validation Workflow
A general workflow for analytical method validation provides a structured approach to ensure that an analytical method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the proposed protocols for the validation of HPLC and GC methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative analysis of this compound in solution, offering high precision and accuracy.
Caption: Experimental workflow for the HPLC-UV method.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Validation Procedure:
-
Specificity: Inject a blank (acetonitrile) and a placebo solution to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50, 80, 100, 120, 150 µg/mL). Inject each concentration in triplicate and plot the peak area versus concentration. Calculate the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the relative standard deviation (%RSD) for both repeatability and intermediate precision.
-
-
LOD & LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio of a series of dilute solutions. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Gas Chromatography (GC-FID) Method
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a solid with a likely moderate boiling point, GC can be a suitable alternative to HPLC.
Caption: Experimental workflow for the GC-FID method.
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
Validation Procedure:
The validation procedure for the GC-FID method follows the same principles as the HPLC method, with adjustments for the different instrumentation and sample concentrations.
-
Specificity: Inject a blank (toluene) to ensure no interfering peaks.
-
Linearity: Prepare a series of at least five concentrations (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 mg/mL) in toluene.
-
Accuracy: Perform recovery studies by spiking a suitable matrix at three concentration levels (80%, 100%, 120%).
-
Precision: Conduct repeatability and intermediate precision studies as described for the HPLC method.
-
LOD & LOQ: Determine based on the signal-to-noise ratio of dilute solutions.
-
Robustness: Introduce small variations to parameters like injector temperature, oven ramp rate, and carrier gas flow rate.
Conclusion
Both HPLC-UV and GC-FID are viable and robust methods for the quantitative analysis of this compound. The choice between the two often depends on the available instrumentation, the nature of the sample matrix, and the required sensitivity. HPLC is generally preferred for its versatility and non-destructive nature, making it suitable for a wider range of compounds and for sample recovery if needed. GC, on the other hand, can offer higher resolution and sensitivity for volatile compounds and may be a more cost-effective option in some laboratories. This guide provides the foundational protocols and validation frameworks to assist researchers in developing and implementing a reliable analytical method for this compound, ensuring the quality and consistency of their work.
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromo-2-chloronicotinaldehyde (CAS No: 1125410-08-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H3BrClNO | ECHEMI[2] |
| Molecular Weight | 220.45 g/mol | ECHEMI[2] |
| Boiling Point | 310°C at 760 mmHg | ECHEMI[2] |
| Appearance | Yellow to brown solid | ChemicalBook[3] |
| Storage Temperature | 2-8°C under inert gas | ChemicalBook[3] |
| Occupational Exposure Limits (OELs) | Not available | AK Scientific, Inc.[1], Angene Chemical[4] |
| LD50 (Oral) | Not available | N/A |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[5] | Prevents skin contact, which can lead to irritation or burns.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if ventilation is inadequate.[5] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[5] |
II. Experimental Protocols: Step-by-Step Handling Procedure
The following protocol is based on best practices for handling halogenated aromatic compounds[5].
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is used for all manipulations of this compound.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the containment area.[5]
2. Weighing and Aliquoting:
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools, such as a chemical spatula, for transfers.
-
Close the container tightly immediately after use.
3. Dissolution and Reaction:
-
When dissolving the solid, add the solvent slowly to prevent splashing.
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[5]
4. Post-Experiment Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[5]
-
Collect the rinsate as hazardous waste.[5]
III. Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Waste Container: Use a designated, clearly labeled, and sealed container for all this compound waste.
-
Disposal Procedure: Dispose of the chemical waste through an approved hazardous waste disposal service, following all local and institutional regulations.[1][4] Do not dispose of it down the drain.[4] Contaminated packaging should also be disposed of as unused product.[4]
IV. Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][4]
V. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
